Fmoc-PEG5-NHS ester
Description
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O11/c35-29-9-10-30(36)34(29)45-31(37)11-13-39-15-17-41-19-21-43-22-20-42-18-16-40-14-12-33-32(38)44-23-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-8,28H,9-23H2,(H,33,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYFZVKBZSMQTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-PEG5-NHS Ester: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-PEG5-NHS ester, a versatile heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and peptide synthesis. This document details its chemical and physical properties, provides step-by-step experimental protocols for its common applications, and presents key data in structured tables and diagrams for clarity and ease of use.
Core Properties of this compound
This compound is a chemical compound featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a five-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester functional group. This unique structure imparts valuable characteristics for bioconjugation and chemical synthesis. The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous environments.[1][2][3] The NHS ester provides a reactive handle for covalent modification of primary amines, while the Fmoc group offers a stable but readily cleavable protecting group for the terminal amine.[1][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | References |
| Chemical Formula | C₃₂H₄₀N₂O₁₁ | |
| Molecular Weight | 628.67 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | Store at -20°C, sealed and away from moisture. |
Chemical Reactivity and Stability
The reactivity of this compound is centered around its two key functional groups: the NHS ester and the Fmoc-protected amine.
-
NHS Ester Reactivity: The N-hydroxysuccinimide ester is highly reactive towards primary amines (-NH₂) found on proteins (e.g., lysine residues and the N-terminus), amine-modified oligonucleotides, and other molecules. This reaction, known as acylation, forms a stable and irreversible amide bond. The optimal pH for this reaction is typically between 7.2 and 8.5. A competing reaction is the hydrolysis of the NHS ester, which increases at higher pH and can reduce conjugation efficiency.
-
Fmoc Group Lability: The Fmoc protecting group is stable under acidic and neutral conditions but is readily cleaved under basic conditions, typically using a solution of piperidine in an organic solvent like dimethylformamide (DMF). This orthogonality allows for the selective deprotection of the amine after the NHS ester has been reacted.
The stability of the NHS ester is a critical factor for successful conjugation. It is susceptible to hydrolysis, and the rate of hydrolysis is pH-dependent.
| pH | Half-life of NHS Ester | Reference |
| 7.0 (at 0°C) | 4-5 hours | |
| 8.6 (at 4°C) | 10 minutes |
Reaction Mechanisms and Signaling Pathways
Understanding the underlying chemical transformations is crucial for optimizing experimental conditions and troubleshooting.
NHS Ester Reaction with a Primary Amine
The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to release N-hydroxysuccinimide and form a stable amide bond.
References
An In-depth Technical Guide to Fmoc-PEG5-NHS Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, Fmoc-PEG5-NHS ester. It details its chemical structure, molecular weight, and key physicochemical properties. Furthermore, it offers detailed experimental protocols for its application in bioconjugation, particularly in the synthesis of complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Properties of this compound
This compound is a versatile chemical tool featuring three key components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a five-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique structure allows for a sequential and controlled conjugation of two different molecules. The hydrophilic PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.[1][2][3]
The NHS ester end reacts efficiently with primary amines, such as those on the side chain of lysine residues in proteins, to form stable amide bonds.[4] The Fmoc group serves as a temporary protecting group for a terminal amine. It can be removed under mild basic conditions to reveal a primary amine, which is then available for subsequent conjugation reactions.[5] This dual reactivity makes it an ideal linker for creating complex molecular architectures.
Quantitative Data Summary
The following table summarizes the key quantitative and qualitative properties of this compound.
| Property | Value | Citations |
| Chemical Formula | C₃₂H₄₀N₂O₁₁ | |
| Molecular Weight | 628.67 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Soluble in DMSO, DMF, DCM (Dichloromethane) | |
| Storage Conditions | Store at -20°C, sealed and protected from moisture. | |
| In-Solvent Stability | -80°C for up to 6 months; -20°C for up to 1 month. |
Experimental Protocols
The use of this compound typically involves a two-step conjugation process. First, the NHS ester is reacted with a primary amine on the first molecule. Following purification, the Fmoc group is removed to expose the amine for reaction with a second molecule.
Protocol 1: NHS Ester Conjugation to a Primary Amine
This protocol describes the general procedure for labeling a protein with the NHS ester end of the linker.
Materials:
-
Protein or other amine-containing molecule in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0).
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Desalting columns or dialysis equipment for purification.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
Procedure:
-
Preparation of Protein: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS. Buffers containing primary amines like Tris must be avoided as they will compete in the reaction.
-
Preparation of NHS Ester Solution: Immediately before use, equilibrate the vial of this compound to room temperature to prevent moisture condensation. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid denaturation of the protein.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. The optimal reaction time can vary depending on the protein and may require optimization.
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer, such as Tris or glycine, to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.
-
Purification: Remove the excess, unreacted this compound and the NHS byproduct using a desalting column or by dialysis against an appropriate buffer.
Protocol 2: Fmoc Group Deprotection
This protocol outlines the removal of the Fmoc protecting group to reveal the primary amine.
Materials:
-
Fmoc-protected conjugate from Protocol 1.
-
Anhydrous Dimethylformamide (DMF).
-
Piperidine.
-
Purification system (e.g., RP-HPLC, desalting column).
Procedure:
-
Preparation of Deprotection Reagent: Prepare a 20% (v/v) solution of piperidine in anhydrous DMF.
-
Deprotection Reaction: Dissolve the Fmoc-protected conjugate in the 20% piperidine/DMF solution.
-
Incubation: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes. The progress can be monitored by analytical techniques such as RP-HPLC.
-
Purification: Once the deprotection is complete, the resulting amine-containing conjugate can be purified from the piperidine and dibenzofulvene-piperidine adduct by methods such as precipitation with cold diethyl ether followed by centrifugation, or by chromatographic techniques like RP-HPLC.
Stepwise Conjugation Workflow
The true utility of this compound lies in its ability to link two different molecules in a controlled, stepwise manner. The following workflow and diagram illustrate the logical sequence for creating a novel conjugate, for example, linking a protein to a second molecule of interest (Molecule B).
This diagram illustrates the sequential nature of the conjugation. The first step involves the reaction of the NHS ester with a primary amine on the protein. After purification to remove excess linker, the Fmoc group is removed. Following another purification step, the newly exposed amine is ready to be conjugated to a second molecule, which would typically possess a compatible reactive group (e.g., a carboxyl group activated for amide bond formation). This controlled approach minimizes the formation of undesirable side products.
References
An In-depth Technical Guide to the Synthesis and Characterization of Fmoc-PEG5-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Fmoc-PEG5-NHS ester, a heterobifunctional crosslinker pivotal in bioconjugation and pharmaceutical development. The document outlines a detailed two-step synthetic pathway, commencing with the preparation of the Fmoc-protected polyethylene glycol (PEG) carboxylic acid precursor (Fmoc-NH-PEG5-COOH), followed by its activation to the corresponding N-hydroxysuccinimide (NHS) ester. Furthermore, this guide details the essential analytical techniques for the structural elucidation and purity assessment of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). All quantitative data is systematically presented, and experimental workflows are visually represented to facilitate comprehension and reproducibility in a research and development setting.
Introduction
This compound is a valuable tool in the field of bioconjugation, serving as a flexible, hydrophilic spacer arm to link molecules of interest. The molecule incorporates three key functional elements:
-
Fluorenylmethyloxycarbonyl (Fmoc) Group: A base-labile protecting group for the terminal amine, allowing for controlled, sequential conjugation in processes like solid-phase peptide synthesis.
-
Pentaethylene Glycol (PEG5) Spacer: A hydrophilic chain of five ethylene glycol units that enhances the solubility and bioavailability of the resulting conjugate, while also providing spatial separation between the conjugated moieties.
-
N-Hydroxysuccinimide (NHS) Ester: A highly reactive functional group that readily couples with primary amines under mild conditions to form stable amide bonds.
These features make this compound an ideal reagent for a variety of applications, including the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and pegylated peptides and proteins for therapeutic use.
Synthesis of this compound
The synthesis of this compound is a two-step process, beginning with the preparation of the carboxylic acid precursor, Fmoc-NH-PEG5-COOH, followed by its conversion to the active NHS ester.
Step 1: Synthesis of Fmoc-NH-PEG5-COOH
The initial step involves the protection of the amino group of an amino-PEG-acid with an Fmoc group.
Experimental Protocol:
-
Dissolution: Dissolve amino-PEG5-carboxylic acid (1.0 equivalent) in a suitable solvent such as a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Adjust the pH of the solution to approximately 8.5-9.0 by the dropwise addition of a saturated sodium bicarbonate solution.
-
Fmoc Protection: Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.1 equivalents) dissolved in 1,4-dioxane to the reaction mixture while maintaining the pH between 8.5 and 9.0 with further additions of sodium bicarbonate solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, acidify the reaction mixture to a pH of 2-3 with 1 M hydrochloric acid.
-
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield Fmoc-NH-PEG5-COOH as a pure compound.
Step 2: Synthesis of this compound
The second step involves the activation of the carboxylic acid group of Fmoc-NH-PEG5-COOH to an NHS ester using a carbodiimide coupling agent.
Experimental Protocol:
-
Reagent Dissolution: In an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-NH-PEG5-COOH (1.0 equivalent), N-hydroxysuccinimide (NHS, 1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) portion-wise.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature, stirring for an additional 12-16 hours.
-
Byproduct Removal: A white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or flash column chromatography to afford the final product, this compound.
Caption: Analytical workflow for this compound.
Applications in Drug Development
The unique properties of this compound make it a versatile tool in the development of novel therapeutics.
-
PROTACs: The hydrophilic PEG spacer can improve the solubility and cell permeability of PROTAC molecules, which are designed to induce the degradation of specific target proteins.
-
Peptide and Protein Modification (PEGylation): The attachment of PEG chains to therapeutic peptides and proteins can enhance their pharmacokinetic properties, such as increasing their in vivo half-life and reducing immunogenicity.
-
Antibody-Drug Conjugates (ADCs): this compound can be used as a linker to attach cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
Signaling Pathway Diagram (Generic Application)
Caption: General bioconjugation scheme using the reagent.
Conclusion
This compound is a critical reagent for the advancement of bioconjugate chemistry and drug development. Its well-defined structure, which combines a versatile protecting group, a beneficial hydrophilic spacer, and a reactive ester, allows for the precise and efficient modification of biomolecules. The synthetic and analytical protocols detailed in this guide are intended to provide researchers and scientists with the necessary information to confidently synthesize, characterize, and utilize this important crosslinker in their research endeavors.
Solubility Profile of Fmoc-PEG5-NHS Ester: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of Fmoc-PEG5-NHS Ester in Aqueous and Organic Solvents.
This compound is a heterobifunctional crosslinker that plays a pivotal role in bioconjugation, peptide synthesis, and the development of targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a five-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester, dictates its solubility characteristics, which are crucial for its effective use in various experimental settings. This guide provides a comprehensive overview of the solubility of this compound, along with detailed experimental protocols for its determination and application.
Understanding the Solubility of this compound
The solubility of this compound is influenced by the interplay of its three key components:
-
Fmoc Group: This large, hydrophobic protecting group generally decreases aqueous solubility.[4]
-
PEG Spacer: The hydrophilic polyethylene glycol chain significantly enhances solubility in aqueous media and many organic solvents.[1] The PEG component also contributes to the stability and pharmacokinetic properties of the final conjugate.
-
NHS Ester: While the NHS ester itself is reactive, its solubility is dependent on the overall molecule. NHS esters of nonpolar carboxylic acids are often insoluble in water. However, the PEG chain in this compound counteracts this tendency.
Qualitative Solubility Data
While precise quantitative solubility data for this compound is not extensively published, qualitative information from various suppliers indicates its solubility in a range of common laboratory solvents.
| Solvent Type | Solvent Name | Solubility Profile | Reference |
| Organic Solvents | Dimethyl Sulfoxide (DMSO) | Soluble | |
| Dimethylformamide (DMF) | Soluble | ||
| Dichloromethane (DCM) | Soluble | ||
| Aqueous Solvents | Water and Aqueous Buffers | Increased solubility due to the hydrophilic PEG spacer is expected, but the compound may exhibit limited solubility due to the hydrophobic Fmoc group. Direct dissolution in aqueous buffers may be challenging. It is often recommended to first dissolve the compound in a water-miscible organic solvent like DMSO or DMF and then add it to the aqueous reaction mixture. |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol provides a general method for determining the equilibrium solubility of this compound in a solvent of interest, adapted from standard procedures for active pharmaceutical ingredients.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, DMF, DCM, Phosphate Buffered Saline pH 7.4)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Stock Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure a saturated solution.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with the solvent if necessary to fall within the range of the calibration curve.
-
Quantification: Analyze the concentration of the dissolved this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
Protocol for Bioconjugation using this compound
This protocol outlines a general procedure for labeling a primary amine-containing molecule (e.g., a protein or an amine-modified oligonucleotide) with this compound.
Materials:
-
This compound
-
Amine-containing molecule in a suitable amine-free buffer (e.g., PBS, HEPES, borate buffer) at a pH of 7.2-8.5.
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
-
Size-exclusion chromatography column or dialysis cassette for purification.
Procedure:
-
Preparation of this compound Solution: Immediately before use, dissolve the required amount of this compound in a small volume of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).
-
Reaction Setup: Add a 10- to 20-fold molar excess of the this compound stock solution to the solution of the amine-containing molecule. The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid denaturation of proteins.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring. The optimal reaction time and temperature may need to be determined empirically.
-
Quenching: (Optional) To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes. This will react with any excess NHS ester.
-
Purification: Remove the unreacted this compound and byproducts (e.g., N-hydroxysuccinimide) from the conjugated product using size-exclusion chromatography or dialysis.
Visualizing Workflows with Graphviz
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Signaling Pathway Context: PROTAC-Mediated Protein Degradation
Caption: PROTAC mechanism utilizing a PEG linker for targeted protein degradation.
References
Mechanism of Fmoc-PEG5-NHS ester reaction with primary amines
An In-depth Technical Guide to the Reaction of Fmoc-PEG5-NHS Ester with Primary Amines
For researchers, scientists, and professionals in drug development, understanding the precise chemistry of bioconjugation is paramount. The this compound is a bifunctional linker that plays a crucial role in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and PROTACs.[1][2] This guide provides a detailed examination of the core reaction mechanism, optimal conditions, and experimental protocols associated with the use of this versatile reagent.
Core Reaction Mechanism: A Two-Stage Process
The utility of an Fmoc-PEG-NHS ester lies in its two distinct reactive functionalities: the N-hydroxysuccinimide (NHS) ester and the fluorenylmethyloxycarbonyl (Fmoc) protected amine. This allows for a sequential conjugation strategy.
Stage 1: Amine PEGylation via NHS Ester Reaction
The primary reaction involves the N-hydroxysuccinimide ester end of the molecule, which is highly reactive toward primary amines.[1][3][] Primary amines, such as the side chain of lysine residues or the N-terminus of a protein, act as strong nucleophiles. The reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.
This reaction is highly dependent on pH. At a pH below ~7, the primary amine is largely protonated (-NH3+), rendering it non-nucleophilic and halting the reaction. Conversely, at a high pH (above 8.5-9), the competing reaction of NHS ester hydrolysis significantly accelerates, reducing the efficiency of the desired conjugation. The optimal pH range for the reaction is generally between 7.2 and 8.5.
Stage 2: Fmoc Group Removal (Deprotection)
After the PEG linker is successfully conjugated to the target molecule via the NHS ester, the Fmoc-protected amine at the other end can be exposed for subsequent reactions. Fmoc is a base-labile protecting group. Its removal is typically achieved by treatment with a secondary amine base, such as piperidine, in a polar aprotic solvent like dimethylformamide (DMF). The mechanism involves the abstraction of the acidic proton on the fluorene ring system, which leads to the elimination of dibenzofulvene and the release of the free primary amine from the carbamate.
Quantitative Data Summary
The efficiency of the NHS ester reaction is governed by several factors, which are summarized below.
Table 1: NHS Ester Reaction Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester hydrolysis. Optimal pH is often cited as 8.3-8.5 for efficient labeling. |
| Temperature | 4°C to Room Temperature (~25°C) | Lower temperatures (4°C or on ice) can be used to slow the rate of hydrolysis and are often preferred for longer reactions. |
| Reaction Time | 30 minutes to 2 hours | Typically sufficient at room temperature. Longer times (e.g., overnight) may be used at 4°C. |
| Solvent | Amine-free aqueous buffer | Buffers such as Phosphate (PBS), Borate, or Bicarbonate are recommended. |
| Reagent Prep | Dissolve in anhydrous DMSO or DMF | NHS esters are often moisture-sensitive and should be dissolved immediately before use. Do not prepare stock solutions for storage. |
Table 2: Half-life of NHS Ester vs. pH
This table illustrates the critical impact of pH on the stability of the NHS ester group due to hydrolysis, a key competing reaction.
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
Table 3: Common Fmoc Deprotection Conditions
| Reagent | Concentration | Solvent | Typical Time |
| Piperidine | 20% (v/v) | DMF | ~7 minutes |
| Morpholine | 3 eq. | Acetonitrile | 24 hours |
| 5% Piperazine, 1% DBU | 5% / 1% (v/v) | DMF | Not specified |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol outlines the steps for conjugating the NHS ester to primary amines on a protein.
-
Buffer Exchange : Ensure the protein sample is in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.5). Buffers containing Tris or glycine must be avoided. This can be achieved by dialysis or using a desalting column.
-
Reagent Preparation : Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).
-
Reaction Setup : While gently stirring the protein solution, add a calculated molar excess (typically 10- to 50-fold) of the dissolved this compound. The final concentration of the organic solvent (DMSO/DMF) should ideally not exceed 10% of the total reaction volume.
-
Incubation : Incubate the reaction mixture. Common conditions are 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching (Optional) : To stop the reaction, a quenching buffer containing a high concentration of primary amines (e.g., 1 M Tris-HCl, pH 8.0) can be added.
-
Purification : Remove unreacted this compound and the NHS byproduct from the labeled protein conjugate using size-exclusion chromatography (gel filtration) or dialysis.
Protocol 2: General Procedure for Fmoc Deprotection
This protocol describes the removal of the Fmoc group to expose the primary amine.
-
Solvent Exchange : Ensure the Fmoc-protected conjugate is dissolved in an appropriate anhydrous solvent, typically DMF.
-
Deprotection Cocktail : Prepare a fresh solution of 20% piperidine in DMF (v/v).
-
Reaction : Add the deprotection cocktail to the dissolved conjugate and incubate at room temperature. The reaction is typically very fast.
-
Monitoring : The reaction progress can be monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong absorbance around 300 nm.
-
Purification : Once the reaction is complete, the deprotected product must be purified from the excess piperidine and the dibenzofulvene adduct, often through precipitation with a non-polar solvent like ether followed by filtration or chromatographic methods.
Workflow and Logic Diagrams
Visualizing the workflow provides a clear overview of the entire process from planning to the final product.
References
Understanding bifunctional crosslinkers for bioconjugation
An In-depth Technical Guide to Bifunctional Crosslinkers for Bioconjugation
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Core of Bioconjugation
Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule, to form a stable covalent bond.[1] This powerful technique is fundamental in life sciences research and drug development, enabling the creation of novel molecular tools and therapeutics. At the heart of bioconjugation are bifunctional crosslinkers, reagents that contain two or more reactive groups connected by a spacer arm.[2] These crosslinkers allow for the covalent attachment of specific functional groups on proteins, antibodies, nucleic acids, and other biomolecules.[2][3]
This guide provides a comprehensive overview of the principles, chemistries, and applications of bifunctional crosslinkers. It is designed to equip researchers with the knowledge to select and utilize these reagents effectively, from studying protein-protein interactions to constructing complex therapeutics like antibody-drug conjugates (ADCs).
Classification of Bifunctional Crosslinkers
The selection of a crosslinker is dictated by its chemical reactivity, spacer arm length, cleavability, and solubility.[4] Crosslinkers are primarily classified based on the identity of their reactive groups and the nature of their spacer arm.
Homobifunctional vs. Heterobifunctional Crosslinkers
-
Homobifunctional Crosslinkers: These reagents possess two identical reactive groups at the ends of their spacer arm. They are typically used in single-step reactions to polymerize molecules or form intramolecular crosslinks. For example, adding an amine-to-amine crosslinker to a solution of proteins will randomly conjugate proteins whose lysine residues are in close proximity. While straightforward, this can lead to a heterogeneous mixture of products, including undesirable self-conjugation and polymerization.
-
Heterobifunctional Crosslinkers: These crosslinkers feature two different reactive groups, allowing for controlled, sequential (two-step) conjugations. This stepwise approach minimizes unwanted side reactions by reacting one functional group first, purifying the intermediate, and then reacting the second group. This control is crucial for creating well-defined conjugates, such as linking a specific drug to an antibody.
Caption: Logical relationship of bifunctional crosslinker types.
Cleavable vs. Non-Cleavable Crosslinkers
The spacer arm of a crosslinker can be designed to be either stable or labile under specific chemical conditions.
-
Non-Cleavable Crosslinkers: These form a permanent, stable covalent bond between molecules. They are ideal for applications where long-term stability is required, such as creating robust antibody-drug conjugates or stabilizing protein complexes for analysis via SDS-PAGE.
-
Cleavable Crosslinkers: These contain a spacer arm with a bond that can be broken by a specific stimulus, such as a change in pH, the presence of a reducing agent, or exposure to enzymes or light. This reversibility is highly advantageous for applications like crosslinking-mass spectrometry (XL-MS), where cleaving the linker simplifies data analysis and allows for the enrichment of crosslinked peptides. In drug delivery, cleavable linkers are designed to release a therapeutic payload only within the target cell environment, such as the acidic lysosomes or the reducing environment of the cytoplasm.
Zero-Length Crosslinkers
Zero-length crosslinkers are a unique class of reagents that mediate the covalent linkage of two molecules without becoming part of the final bond. A prime example is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates the direct conjugation of carboxyl groups (e.g., on aspartic or glutamic acid) to primary amines (e.g., on lysine), forming a native amide bond. This approach is valuable for studying protein interactions as it only links residues that are in very close proximity, providing powerful structural constraints.
Core Chemistries of Bifunctional Crosslinkers
The utility of a crosslinker is defined by its reactive ends, which are designed to target specific functional groups on biomolecules.
Amine-Reactive Chemistry: NHS Esters
N-hydroxysuccinimide (NHS) esters are one of the most common reactive groups used in bioconjugation. They react efficiently with primary amines (-NH2), found on the side chains of lysine residues and at the N-terminus of proteins, to form stable amide bonds.
-
Reaction Conditions: The reaction is typically performed at a physiological to slightly alkaline pH (7.2-8.5).
-
Hydrolysis: A competing reaction is the hydrolysis of the NHS ester, which increases with higher pH. Therefore, reactions should be performed promptly after preparing the reagent solution.
-
Solubility: Many NHS esters are not water-soluble and must first be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. Water-soluble versions, containing a sulfonate group (Sulfo-NHS esters), are also widely available.
While highly specific for primary amines, NHS esters have been reported to have side reactions with the hydroxyl groups of serine, threonine, and tyrosine, particularly at higher pH.
Sulfhydryl-Reactive Chemistry: Maleimides
Maleimides are highly efficient and popular reagents for targeting sulfhydryl groups (-SH) on cysteine residues. The reaction involves the nucleophilic attack of the thiol on the maleimide ring, resulting in a stable thioether bond.
-
Reaction Conditions: This reaction is highly specific for thiols within a pH range of 6.5-7.5. Above pH 7.5, maleimides can begin to react with primary amines.
-
Disulfide Reduction: Cysteine residues in proteins often exist as oxidized disulfide bridges, which do not react with maleimides. Therefore, a reduction step using reagents like TCEP or DTT is often required prior to conjugation to free up the sulfhydryl groups.
Photoreactive Crosslinkers
Photoreactive crosslinkers are heterobifunctional reagents that remain inert until activated by UV light. Upon photoactivation, they form highly reactive intermediates (e.g., nitrenes from aryl azides or carbenes from diazirines) that can form covalent bonds with nearby molecules, including insertion into C-H and N-H bonds.
-
Advantages: This "on-demand" reactivity allows for precise temporal control, enabling researchers to capture transient or weak interactions in living cells at a specific moment.
-
Common Groups: The most widely used photoreactive groups are aryl azides and diazirines. Aryl azides are typically activated by UV light in the 250-350 nm range.
Click Chemistry Crosslinkers
Click chemistry refers to a class of reactions that are highly specific, efficient, and bioorthogonal, meaning they do not interfere with native biological processes. The most common example is the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), which forms a stable triazole linkage. Crosslinkers featuring an azide on one end and an alkyne on the other, or combined with other reactive groups like NHS esters or maleimides, allow for highly specific and modular bioconjugation. This method has outperformed traditional crosslinkers in some studies, detecting significantly more protein-protein interactions.
Quantitative Data of Common Bifunctional Crosslinkers
The choice of crosslinker is often dependent on its physical properties. The following tables summarize key quantitative data for a selection of widely used crosslinkers.
Table 1: Homobifunctional Crosslinkers
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Cleavable? | Water Soluble? |
|---|---|---|---|---|
| DSS (Disuccinimidyl suberate) | NHS Ester (Amine) | 11.4 | No | No |
| BS3 (Bis[sulfosuccinimidyl] suberate) | Sulfo-NHS Ester (Amine) | 11.4 | No | Yes |
| DSG (Disuccinimidyl glutarate) | NHS Ester (Amine) | 7.7 | No | No |
| DSP (Lomant's Reagent) | NHS Ester (Amine) | 12.0 | Yes (Disulfide) | No |
| DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) | Sulfo-NHS Ester (Amine) | 12.0 | Yes (Disulfide) | Yes |
| BMOE (Bismaleimidoethane) | Maleimide (Sulfhydryl) | 8.0 | No | No |
Table 2: Heterobifunctional Crosslinkers
| Crosslinker | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Cleavable? | Water Soluble? |
|---|---|---|---|---|---|
| SMCC (Succinimidyl 4-[N-maleimidomethyl]cyclohexane-1-carboxylate) | NHS Ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | No | No |
| Sulfo-SMCC | Sulfo-NHS Ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | No | Yes |
| SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | NHS Ester (Amine) | Pyridyldithiol (Sulfhydryl) | 6.8 | Yes (Disulfide) | No |
| Sulfo-SANPAH | Sulfo-NHS Ester (Amine) | Phenyl Azide (Photoreactive) | 18.2 | No | Yes |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide (Carboxyl) | (Amine) | 0 | No | Yes |
| DBCO-PEG4-NHS Ester | NHS Ester (Amine) | DBCO (Azide - Click) | 17.7 | No | Yes |
(Data compiled from multiple sources, including)
Experimental Protocols & Workflows
Protocol: Two-Step Antibody-Drug Conjugation using SMCC
This protocol describes the conjugation of a sulfhydryl-containing drug to an antibody, a common procedure in the development of Antibody-Drug Conjugates (ADCs).
References
The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a foundational tool in contemporary solid-phase peptide synthesis (SPPS). Its widespread adoption stems from its unique base-lability, which allows for an orthogonal synthesis strategy under mild conditions, a stark contrast to the harsh acidic treatments required in older Boc-based methodologies.[][2] This technical guide provides a comprehensive examination of the Fmoc group's role in peptide synthesis, detailing its chemical principles, advantages, and associated challenges. It includes structured data, detailed experimental protocols, and workflow visualizations to serve as a practical resource for professionals in peptide research and drug development.
Core Principles of Fmoc Chemistry
The Fmoc group is a carbamate that temporarily shields the α-amino group of an amino acid, preventing self-polymerization and other unwanted side reactions during peptide bond formation.[2] Its chemical structure is central to its function.
Chemical Structure and Introduction
The Fmoc group is typically introduced to an amino acid by reacting it with a reagent like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions.[2][3] Fmoc-OSu is generally preferred due to its higher stability.
Caption: Chemical structure of an Fmoc-protected amino acid.
The Mechanism of Deprotection
The defining characteristic of the Fmoc group is its susceptibility to cleavage by a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The deprotection proceeds via a base-catalyzed β-elimination mechanism.
-
A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.
-
This abstraction generates a stabilized carbanion.
-
The unstable intermediate undergoes rapid elimination, breaking the C9-O bond and releasing carbon dioxide and the free amine of the amino acid.
-
The resulting dibenzofulvene (DBF) byproduct is a reactive electrophile that is immediately trapped by the excess secondary amine (piperidine) to form a stable adduct, preventing it from reacting with the newly liberated amine.
This deprotection reaction is highly efficient and can be monitored in real-time by spectrophotometry, as the dibenzofulvene-piperidine adduct has a strong UV absorbance.
Caption: Base-catalyzed β-elimination mechanism for Fmoc deprotection.
The Fmoc/tBu Orthogonal Strategy
The success of Fmoc chemistry in SPPS lies in its orthogonality with acid-labile side-chain protecting groups. The most common approach is the Fmoc/tBu strategy.
-
Nα-Amine Protection: The temporary Fmoc group is base-labile.
-
Side-Chain Protection: "Permanent" protecting groups for reactive amino acid side chains (e.g., Lys, Asp, Ser) are typically tert-butyl (tBu) based.
-
Cleavage: tBu groups are stable to the basic conditions used for Fmoc removal but are readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the resin support.
This orthogonality ensures that the side-chain protecting groups remain intact throughout the iterative cycles of peptide chain elongation.
Quantitative Data and Performance Metrics
The efficiency of each step in the SPPS cycle is critical for the purity and yield of the final peptide.
| Parameter | Reagents & Conditions | Typical Duration | Efficiency/Yield | Monitoring |
| Resin Swelling | DMF or DCM | 1-2 hours | N/A | Visual Inspection |
| Fmoc Deprotection | 20% Piperidine in DMF | 3-20 minutes (often split into two treatments) | >99% | UV-Vis spectroscopy of DBF-adduct |
| Amino Acid Coupling | Fmoc-amino acid (3-4 eq.), Coupling Reagent (e.g., HCTU, HATU), Base (e.g., DIPEA) | 30 minutes - 2 hours | >99% | Kaiser Test (for primary amines) |
| Final Cleavage & Deprotection | TFA-based cocktail with scavengers (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) | 1.5 - 3 hours | Variable (sequence dependent) | RP-HPLC, Mass Spectrometry |
Table 1: Summary of key parameters in a typical Fmoc-SPPS cycle. Data compiled from multiple sources.
Common Side Reactions and Mitigation Strategies
Despite its robustness, several side reactions can occur during Fmoc-SPPS, potentially compromising the purity and yield of the target peptide.
| Side Reaction | Description & Common Cause | Mitigation Strategies |
| Aspartimide Formation | Cyclization of aspartic acid residues, especially Asp-Gly or Asp-Ser sequences, promoted by prolonged base exposure. | Minimize Fmoc deprotection time; Use protecting groups like Hmb on the preceding residue. |
| Diketopiperazine (DKP) Formation | Cyclization of the N-terminal dipeptide, leading to cleavage from the resin. Prevalent when Proline is the second amino acid. | Use sterically hindered resins (e.g., 2-chlorotrityl); Couple a pre-formed dipeptide. |
| Racemization | Loss of stereochemical integrity, particularly for Cys and His, during activation with certain reagents. | Use less reactive activators or add racemization suppressants like HOBt or OxymaPure; Avoid excess base. |
| Aggregation | Interchain hydrogen bonding of growing peptide chains, leading to incomplete coupling and deprotection. Common in hydrophobic sequences. | Switch to a more polar solvent (e.g., NMP); Add chaotropic salts (e.g., LiCl); Synthesize at elevated temperatures. |
Table 2: Common side reactions in Fmoc-SPPS and their solutions.
Experimental Protocols
The following are generalized protocols for key stages of manual Fmoc-based solid-phase peptide synthesis.
General SPPS Cycle Workflow
Caption: High-level workflow for a single cycle of Fmoc-SPPS.
Protocol 1: Fmoc Deprotection
-
Initial Wash: Wash the peptide-resin thoroughly with DMF (3 x 5 mL per 0.1 mmol scale).
-
Deprotection Treatment 1: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes and drain.
-
Deprotection Treatment 2: Add a fresh solution of 20% piperidine in DMF. Agitate for 10-15 minutes to ensure complete removal of the Fmoc group.
-
Final Wash: Drain the piperidine solution and wash the resin extensively with DMF (5-7 x 5 mL) to remove all traces of piperidine and the DBF-adduct.
Protocol 2: Amino Acid Coupling (HCTU/DIPEA)
-
Prepare Activation Solution: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 eq.), HCTU (3.8 eq.), and DIPEA (8 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin from the previous step.
-
Agitation: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: After the reaction time, take a small sample of resin beads and perform a Kaiser test. A negative result (beads remain yellow or colorless) indicates the successful consumption of all free primary amines. If the test is positive (blue beads), a second coupling may be required.
-
Wash: Once coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 5 mL).
Protocol 3: Cleavage from Resin and Side-Chain Deprotection
Caution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a certified chemical fume hood with appropriate personal protective equipment.
-
Resin Preparation: After the final SPPS cycle, wash the peptide-resin with dichloromethane (DCM) (3 x 5 mL) and dry it under a vacuum.
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common general-purpose cocktail is "Reagent B": 88% TFA, 5% Phenol, 5% Water, and 2% Triisopropylsilane (TIS). For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, more complex cocktails with specific scavengers are required.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 5-10 mL per 0.1 mmol of peptide). Agitate gently at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation and Purification: Centrifuge the tube to pellet the peptide. Decant the ether, and wash the pellet with cold ether two more times to remove residual scavengers. Dry the crude peptide pellet under vacuum. The peptide is then ready for analysis and purification, typically by RP-HPLC.
Conclusion
The Fmoc protecting group has been instrumental in advancing the field of peptide synthesis, enabling the routine and automated production of complex peptides with high purity. Its mild deprotection conditions offer a significant advantage over the harsher Boc strategy, expanding the scope of synthesizable molecules, including those with sensitive post-translational modifications. A thorough understanding of the underlying chemistry, potential side reactions, and optimized protocols, as outlined in this guide, is essential for researchers and developers to successfully leverage the power of Fmoc-based SPPS in their scientific endeavors.
References
Methodological & Application
Application Notes and Protocols for Labeling Proteins with Fmoc-PEG5-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent modification of proteins with Fmoc-PEG5-NHS ester. This bifunctional linker allows for the introduction of a polyethylene glycol (PEG) spacer, which can enhance the pharmacokinetic properties of therapeutic proteins. The fluorenylmethyloxycarbonyl (Fmoc) protecting group offers a latent reactive site for subsequent chemical modifications, enabling the development of complex bioconjugates.
Introduction
N-hydroxysuccinimide (NHS) esters are widely utilized for their ability to efficiently and selectively react with primary amines, such as the N-terminus of a polypeptide chain and the side chain of lysine residues, forming stable amide bonds.[1][2] this compound is a derivative of polyethylene glycol (PEG) that incorporates an N-(9-fluorenylmethoxycarbonyl) (Fmoc) protecting group and an amine-reactive NHS ester.[3] This reagent is employed to modify proteins and peptides, improving their solubility, stability, and circulation time.[3] The protocol herein describes the initial labeling of a target protein with this compound, followed by the optional deprotection of the Fmoc group to reveal a primary amine for further conjugation.
Quantitative Data Summary
Successful protein labeling is dependent on several key reaction parameters. The following table summarizes the recommended conditions for labeling proteins with this compound.
| Parameter | Recommended Range | Notes |
| Reaction pH | 8.3 - 8.5 | Optimal for efficient reaction with primary amines while minimizing hydrolysis of the NHS ester.[4] |
| Buffer Type | Amine-free buffers (e.g., 0.1 M Sodium Bicarbonate, 0.1 M Phosphate Buffer) | Buffers containing primary amines like Tris will compete with the protein for reaction with the NHS ester. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Excess of this compound | 8 - 20 fold | This is an empirical value and may require optimization depending on the protein and desired degree of labeling. |
| Reaction Time (Labeling) | 1 - 4 hours at Room Temperature or Overnight on Ice | Longer incubation times may be necessary for reactions at lower pH or temperature. |
| Fmoc Deprotection Reagent | 20% (v/v) Piperidine in DMF | A common and effective reagent for the removal of the Fmoc protecting group. |
| Reaction Time (Deprotection) | 5 - 10 minutes at Room Temperature | The reaction is typically rapid. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the labeling of proteins with this compound and subsequent Fmoc group deprotection.
Part 1: Protein Labeling with this compound
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Purification column (e.g., gel filtration/desalting column)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Ensure the protein solution is free of any amine-containing stabilizers.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
-
Perform the Labeling Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution. A molar excess of 8 to 20-fold of the NHS ester is a common starting point.
-
Gently mix the reaction solution by pipetting or vortexing and incubate for 1-4 hours at room temperature, protected from light. Alternatively, the reaction can be incubated overnight on ice.
-
-
Purify the Labeled Protein:
-
Separate the Fmoc-PEG-labeled protein from unreacted reagents and byproducts using a suitable method such as gel filtration (e.g., a desalting column).
-
Part 2: Fmoc Group Deprotection (Optional)
Materials:
-
Fmoc-PEG-labeled protein
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF
-
Purification column (e.g., gel filtration/desalting column)
Procedure:
-
Prepare the Deprotection Reagent:
-
Prepare a solution of 20% piperidine in DMF.
-
-
Perform the Deprotection Reaction:
-
Add the deprotection reagent to the solution of the Fmoc-PEG-labeled protein.
-
Incubate the reaction at room temperature for 5-10 minutes.
-
-
Purify the Deprotected Protein:
-
Immediately purify the deprotected protein to remove the piperidine and the dibenzofulvene-piperidine adduct using a gel filtration column.
-
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction logic.
Caption: Experimental workflow for protein labeling with this compound.
Caption: Logical relationship of components in the labeling and deprotection reactions.
References
Application Notes and Protocols for the Conjugation of Fmoc-PEG5-NHS Ester to Amine-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene glycol (PEG) to oligonucleotides is a widely employed strategy to enhance their therapeutic properties. PEGylation can improve solubility, increase in vivo stability by providing resistance to nucleases, and reduce renal clearance, thereby extending circulation half-life. The use of a fluorenylmethyloxycarbonyl (Fmoc) protected amine on the PEG linker allows for a modular approach to synthesis, where the oligonucleotide can be further modified after the initial conjugation. This document provides a detailed protocol for the conjugation of an Fmoc-PEG5-NHS ester to an amine-modified oligonucleotide, followed by the subsequent removal of the Fmoc protecting group.
N-hydroxysuccinimide (NHS) esters are highly reactive towards primary aliphatic amines, forming a stable amide bond.[1] This reaction is efficient and selective under aqueous conditions, making it ideal for biomolecule modification.[1][2] The reaction proceeds optimally at a slightly alkaline pH (7.2-8.5), where the primary amine is deprotonated and thus more nucleophilic.[2][3] A competing reaction is the hydrolysis of the NHS ester, which is more prevalent at higher pH values. Therefore, careful control of the reaction pH is crucial for maximizing conjugation efficiency.
Following the conjugation of the this compound to the amine-modified oligonucleotide, the Fmoc group can be removed to reveal a primary amine. This terminal amine can then be used for the attachment of other moieties, such as targeting ligands, fluorophores, or other functional molecules. The Fmoc group is base-labile and is typically removed using a solution of piperidine in an organic solvent like dimethylformamide (DMF).
This application note provides a comprehensive, step-by-step protocol for the entire workflow, from conjugation to purification of the final product.
Chemical Reaction Pathway
The overall process involves two main chemical transformations: the initial conjugation of the this compound to the amine-modified oligonucleotide and the subsequent deprotection of the Fmoc group.
Caption: Chemical reaction pathway for the conjugation and deprotection.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the successful conjugation of this compound to an amine-modified oligonucleotide and subsequent Fmoc deprotection.
Materials and Reagents
| Reagent | Supplier | Notes |
| Amine-modified oligonucleotide | Custom Synthesis | Lyophilized solid |
| This compound | Commercial Source | Store desiccated at -20°C |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | Use a fresh bottle to avoid amine contaminants |
| Sodium bicarbonate (NaHCO₃) | Fisher Scientific | For preparing conjugation buffer |
| Sodium carbonate (Na₂CO₃) | Fisher Scientific | For preparing conjugation buffer |
| Piperidine | Sigma-Aldrich | Store under nitrogen |
| Nuclease-free water | Thermo Fisher | |
| Desalting columns (e.g., Glen Gel-Pak) | Glen Research | For initial purification |
| RP-HPLC column (C18) | Waters | For final purification |
| Acetonitrile (ACN), HPLC grade | Fisher Scientific | |
| Triethylammonium acetate (TEAA) buffer | Thermo Fisher | HPLC mobile phase component |
Experimental Workflow Diagram
References
Application Notes and Protocols for Surface Modification of Nanoparticles with Fmoc-PEG5-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and research tools. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a surface, is a widely adopted strategy to improve the biocompatibility and pharmacokinetic properties of nanoparticles. PEGylation enhances nanoparticle stability in biological fluids, reduces opsonization (the process by which nanoparticles are marked for clearance by the immune system), and prolongs circulation time.[1][2][3]
Fmoc-PEG5-NHS ester is a heterobifunctional linker that offers precise control over the surface functionalization of nanoparticles. This linker contains three key components:
-
N-hydroxysuccinimide (NHS) ester: This is a reactive group that readily forms stable amide bonds with primary amines (-NH2) present on the surface of nanoparticles.[4][5]
-
Pentaethylene glycol (PEG5) spacer: This hydrophilic spacer increases the solubility of the conjugate in aqueous media and provides a flexible linker between the nanoparticle and a terminal functional group.
-
Fluorenylmethyloxycarbonyl (Fmoc) protecting group: This group protects a terminal amine, which can be deprotected under mild basic conditions to allow for the subsequent conjugation of targeting ligands, drugs, or imaging agents.
This document provides detailed application notes and protocols for the use of this compound in the surface modification of nanoparticles, tailored for researchers and professionals in drug development.
Data Presentation: Physicochemical Characterization of Modified Nanoparticles
The successful modification of nanoparticles with this compound can be monitored by assessing changes in their physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after modification.
Table 1: Change in Hydrodynamic Diameter and Zeta Potential after Surface Modification
| Nanoparticle Type | Initial Hydrodynamic Diameter (nm) | Hydrodynamic Diameter after this compound Conjugation (nm) | Initial Zeta Potential (mV) | Zeta Potential after this compound Conjugation (mV) | Reference |
| Amine-functionalized Silica Nanoparticles | 100 ± 5 | 120 ± 7 | +25 ± 3 | +15 ± 4 | Hypothetical Data |
| Amine-functionalized Gold Nanoparticles | 50 ± 3 | 65 ± 4 | +30 ± 2 | +18 ± 3 | Hypothetical Data |
| Amine-functionalized Liposomes | 150 ± 10 | 175 ± 12 | +20 ± 5 | +10 ± 6 | Hypothetical Data |
Table 2: Quantification of Surface Amine Groups and PEGylation Efficiency
| Nanoparticle Type | Initial Surface Amine Density (amines/nm²) | This compound to Amine Molar Ratio (reaction input) | PEGylation Efficiency (%) | Final PEG Density (PEG chains/nm²) | Reference |
| Amine-functionalized Silica Nanoparticles | 1.5 | 10:1 | 60 | 0.9 | Hypothetical Data |
| Amine-functionalized Gold Nanoparticles | 2.0 | 15:1 | 55 | 1.1 | Hypothetical Data |
| Amine-functionalized Liposomes | 1.2 | 10:1 | 65 | 0.78 | Hypothetical Data |
Experimental Protocols
The following protocols provide detailed methodologies for the key steps involved in the surface modification of nanoparticles using this compound.
Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of the this compound to nanoparticles bearing primary amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, gold, liposomes)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., centrifugation, dialysis, size-exclusion chromatography)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL. If necessary, sonicate briefly to ensure a homogenous suspension.
-
Linker Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add the dissolved this compound to the nanoparticle suspension. The molar ratio of the linker to the surface amine groups should be optimized, but a starting point of a 10- to 20-fold molar excess of the linker is recommended.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator).
-
-
Quenching: Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the Fmoc-PEG5-functionalized nanoparticles to remove excess linker and reaction byproducts using an appropriate method based on the nanoparticle size and stability (e.g., repeated centrifugation and resuspension, dialysis against the reaction buffer, or size-exclusion chromatography).
-
Storage: Resuspend the purified nanoparticles in a suitable buffer (e.g., PBS, pH 7.4) and store at 4°C.
Protocol 2: Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group to expose the terminal primary amine for subsequent functionalization.
Materials:
-
Fmoc-PEG5-functionalized nanoparticles
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
DMF
-
Purification system
Procedure:
-
Resuspension: Resuspend the purified Fmoc-PEG5-functionalized nanoparticles in DMF.
-
Deprotection Reaction:
-
Add the Deprotection Solution to the nanoparticle suspension.
-
Incubate for 20-30 minutes at room temperature with gentle mixing.
-
-
Purification:
-
Pellet the nanoparticles by centrifugation.
-
Remove the supernatant containing piperidine and the dibenzofulvene-piperidine adduct.
-
Wash the nanoparticles extensively with DMF (3-5 times) followed by the desired reaction buffer for the next step to remove all traces of piperidine.
-
-
Immediate Use: The deprotected nanoparticles with exposed amine groups are now ready for subsequent conjugation reactions. It is recommended to use them immediately.
Protocol 3: Quantification of Surface Modification
A. Quantification of Amine Groups using the Ninhydrin Assay
This colorimetric assay can be used to determine the number of primary amine groups on the nanoparticle surface before and after conjugation to calculate the PEGylation efficiency.
Materials:
-
Amine-functionalized and PEGylated nanoparticles
-
Ninhydrin reagent solution
-
Amine standard (e.g., 3-aminopropyl)triethoxysilane)
-
Spectrophotometer
Procedure:
-
Prepare a calibration curve using known concentrations of the amine standard.
-
React a known amount of nanoparticles with the ninhydrin reagent according to the manufacturer's protocol. This typically involves heating the mixture.
-
After the reaction, centrifuge the nanoparticles and measure the absorbance of the supernatant at the appropriate wavelength (typically around 570 nm).
-
Calculate the concentration of amine groups on the nanoparticle surface by comparing the absorbance to the calibration curve.
-
The PEGylation efficiency can be calculated as: Efficiency (%) = (1 - (Amine groups after conjugation / Amine groups before conjugation)) * 100
B. Quantification of PEGylation using Quantitative NMR (qNMR)
For certain types of nanoparticles (e.g., those that can be dissolved or have distinct NMR signals), qNMR can be a powerful tool to determine the density of PEG chains on the surface.
Materials:
-
PEGylated nanoparticles
-
Appropriate deuterated solvent (e.g., D2O, DMSO-d6)
-
Internal standard with a known concentration
-
NMR spectrometer
Procedure:
-
Prepare a sample of a known quantity of PEGylated nanoparticles in the deuterated solvent with a known amount of an internal standard.
-
Acquire a 1H NMR spectrum.
-
Integrate the characteristic peak of the PEG repeating units (-(CH2CH2O)-) and the peak of the internal standard.
-
The amount of PEG can be calculated by comparing the integrals, and from this, the PEG density on the nanoparticle surface can be determined if the nanoparticle concentration and surface area are known.
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the surface modification of nanoparticles with this compound and subsequent functionalization.
Cellular Uptake and Potential Signaling Pathways
PEGylated nanoparticles are typically internalized by cells through various endocytic pathways. The specific pathway can depend on the nanoparticle's size, shape, and surface chemistry, as well as the cell type. The diagram below illustrates potential cellular uptake mechanisms for nanoparticles functionalized with a targeting ligand after Fmoc deprotection.
Conclusion
This compound is a versatile and valuable tool for the surface modification of nanoparticles. It allows for a two-step functionalization strategy that provides precise control over the conjugation of biomolecules. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals to effectively utilize this linker in their work. Successful surface modification is a critical determinant of the in vitro and in vivo performance of nanoparticle-based systems, and the careful application of these methods can lead to the development of more effective and targeted nanomedicines.
References
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR studies of PEG chain dynamics on mesoporous silica nanoparticles for minimizing non-specific binding - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00936G [pubs.rsc.org]
Application Notes and Protocols: A Step-by-Step Guide for Solid-Phase Peptide Synthesis Utilizing Fmoc-PEG5-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the solid-phase peptide synthesis (SPPS) of peptides incorporating a polyethylene glycol (PEG) linker using Fmoc-PEG5-NHS ester. The protocol details the standard Fmoc/tBu strategy, from resin preparation to final peptide cleavage and purification. The inclusion of a PEG linker can enhance the solubility, stability, and pharmacokinetic properties of synthetic peptides, making this a critical technique in drug development and biomedical research.[1] This guide offers detailed experimental procedures, data presentation tables, and visual workflows to ensure successful synthesis.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the stepwise assembly of amino acids on an insoluble resin support.[2][3][4][5] The Fmoc (9-fluorenylmethoxycarbonyl) protection strategy is widely employed due to its mild deprotection conditions, which involve a base like piperidine. This method allows for the use of acid-labile protecting groups on amino acid side chains, which can be removed simultaneously with cleavage from the resin.
The modification of peptides with polyethylene glycol (PEG), known as PEGylation, is a common strategy to improve the therapeutic properties of peptides. PEGylation can increase hydrodynamic volume, leading to reduced renal clearance and an extended in vivo half-life. It can also enhance solubility and reduce immunogenicity. The use of an N-hydroxysuccinimide (NHS) ester-activated PEG, such as this compound, provides an efficient method for covalently attaching the PEG linker to primary amine groups, forming a stable amide bond.
This application note details the protocol for incorporating a PEG linker at the N-terminus of a peptide chain during SPPS.
Materials and Reagents
The following table summarizes the necessary materials and reagents for the synthesis.
| Category | Item | Recommended Supplier | Notes |
| Resin | Fmoc-Rink Amide MBHA Resin (or other suitable resin) | Varies | Choice of resin determines the C-terminal functionality (amide or carboxylic acid). |
| Amino Acids | Fmoc-protected amino acids with side-chain protection | Varies | |
| PEG Linker | This compound | Varies | Store at -20°C with desiccant as it is moisture-sensitive. |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | Varies | Use high-purity, amine-free grade. |
| Deprotection Reagent | 20% Piperidine in DMF (v/v) | Prepare fresh | |
| Coupling Reagents | HBTU, HATU, or HCTU; DIPEA or NMM | Varies | |
| Washing Solvents | DMF, DCM, Isopropanol | Varies | |
| Cleavage Cocktail | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water | Varies | Prepare fresh in a fume hood. |
| Precipitation Solvent | Cold diethyl ether | Varies | |
| Purification | Acetonitrile (ACN), Water (HPLC grade), TFA | Varies | For RP-HPLC. |
Experimental Protocols
The overall workflow for solid-phase peptide synthesis is depicted below.
Caption: High-level workflow of the solid-phase peptide synthesis process.
Resin Preparation
-
Weigh the desired amount of resin (e.g., 100 mg for a 0.1 mmol scale synthesis) and place it into a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.
-
Drain the DMF.
Standard Fmoc-SPPS Cycle
This cycle is repeated for each amino acid in the peptide sequence.
Caption: The four main steps of a standard Fmoc-SPPS cycle.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
-
Washing:
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
-
Wash with DCM (2-3 times) and then again with DMF (2-3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling reagent like HBTU (3-5 equivalents), and a base such as DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (a negative result indicates completion). If the test is positive, repeat the coupling step.
-
-
Washing:
-
Wash the resin with DMF (3-5 times) to remove excess reagents.
-
N-terminal PEGylation with this compound
After the final amino acid has been coupled and its Fmoc group removed, the PEG linker is introduced.
-
Final Deprotection: Perform the Fmoc deprotection step as described in 3.2.1 on the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF as described in 3.2.2.
-
PEGylation Reaction:
-
Dissolve this compound (1.5-2 equivalents) and DIPEA (3-4 equivalents) in DMF.
-
Add the solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The NHS ester will react with the free N-terminal amine of the peptide.
-
-
Washing: Wash the resin with DMF (3-5 times) and then with DCM (3-5 times).
-
Final Fmoc Deprotection (Optional): If the N-terminus of the PEG linker needs to be a free amine, perform the Fmoc deprotection step one last time. Otherwise, leave the Fmoc group on for purification purposes.
-
Final Wash and Drying: Wash the resin with DCM (3 times) and methanol or isopropanol (2 times), then dry the resin under vacuum for at least 1 hour.
Cleavage and Deprotection
This step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups simultaneously.
Safety Note: Perform this procedure in a certified fume hood. TFA is highly corrosive.
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard cocktail is Reagent K, suitable for peptides with sensitive residues.
-
Reagent K Composition:
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
EDT (ethanedithiol): 2.5%
-
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (e.g., 10 mL per 100 mg of resin).
-
Agitate at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Incubate at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the pellet with cold ether 2-3 more times to remove scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification and Analysis
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.
-
RP-HPLC:
-
Use a C18 column for most peptides.
-
Employ a gradient of mobile phases:
-
Buffer A: 0.1% TFA in water
-
Buffer B: 0.1% TFA in acetonitrile
-
-
A typical gradient might run from 5% to 65% Buffer B over 30-60 minutes.
-
Monitor the elution at 210-220 nm.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peaks. Analyze the purity of each fraction by analytical HPLC and confirm the molecular weight by mass spectrometry (MS).
-
Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final peptide as a white, fluffy powder.
Data Presentation
The following table provides an example of expected yields and purity at different stages of the process.
| Parameter | Value | Notes |
| Resin Loading | 0.5 mmol/g | Varies by resin type. |
| Synthesis Scale | 0.1 mmol | Based on 200 mg of resin. |
| Crude Peptide Yield | 60-80% | Theoretical yield based on initial resin loading. |
| Purity (Crude) | 50-70% | Determined by analytical HPLC. |
| Final Purified Yield | 15-30% | After RP-HPLC purification and lyophilization. |
| Final Purity | >95% | Determined by analytical HPLC. |
| Molecular Weight | Confirmed by MS | Should match the theoretical mass of the PEGylated peptide. |
Conclusion
This protocol provides a detailed methodology for the synthesis of PEGylated peptides using this compound in a solid-phase approach. By following these steps, researchers can reliably produce high-purity peptides with enhanced properties for various applications in research and drug development. The use of visual diagrams and structured tables aims to facilitate a clear understanding and successful execution of the synthesis.
References
Application Notes: Fmoc-PEG5-NHS Ester in Antibody-Drug Conjugate (ADC) Development
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1][2] An ADC is composed of three key components: a monoclonal antibody (mAb) for target specificity, a cytotoxic payload, and a chemical linker that connects them.[1][3] The linker is a critical element that governs the stability of the ADC in circulation and the efficiency of payload release within the target cell.[]
Fmoc-PEG5-NHS ester is a heterobifunctional linker that offers a strategic advantage in ADC development. It incorporates three essential functionalities:
-
N-hydroxysuccinimide (NHS) Ester: A highly reactive group for covalent conjugation to primary amines, such as the ε-amino groups of lysine residues on the surface of an antibody. This reaction forms a stable and effectively irreversible amide bond under physiological conditions.
-
Polyethylene Glycol (PEG) Spacer (PEG5): A five-unit PEG chain that acts as a hydrophilic spacer. PEG linkers are known to improve the solubility and stability of ADCs, reduce aggregation, prolong circulation half-life, and potentially decrease immunogenicity.
-
Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group: This base-labile protecting group caps a terminal primary amine. Its removal under mild basic conditions unmasks the amine, providing a reactive handle for the subsequent, specific attachment of a cytotoxic payload. This modular approach allows for the conjugation of the linker to the antibody first, followed by the introduction of the drug, which can be advantageous for complex or sensitive payloads.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the synthesis and characterization of ADCs.
Mechanism of Action and Key Advantages
The general mechanism of an ADC developed using this linker involves the targeted delivery of a cytotoxic payload.
References
Application Notes and Protocols: Fmoc-PEG5-NHS Ester for Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-PEG5-NHS ester is a heterobifunctional linker that is instrumental in the development of advanced targeted drug delivery systems.[][2] This linker features two distinct reactive termini: an N-hydroxysuccinimide (NHS) ester and a fluorenylmethyloxycarbonyl (Fmoc)-protected amine.[3] The NHS ester facilitates covalent conjugation to primary amines on targeting ligands, such as antibodies or peptides, while the Fmoc group provides a stable protecting group for a terminal amine.[][3] This amine can be deprotected under specific basic conditions to allow for the subsequent conjugation of a therapeutic agent.
The polyethylene glycol (PEG) spacer, in this case with five repeating units, enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and prolongs circulation time in vivo. This application note provides detailed protocols for the sequential conjugation of a targeting ligand and a therapeutic agent using this compound, as well as methods for the characterization of the intermediates and the final conjugate.
Physicochemical Properties and Specifications
Quantitative data for this compound are summarized in the table below. These specifications are crucial for calculating molar ratios and ensuring reproducibility in conjugation reactions.
| Property | Value | Reference |
| Molecular Weight | 628.67 g/mol | |
| Molecular Formula | C₃₂H₄₀N₂O₁₁ | |
| Purity | ≥95% | |
| Solubility | DMSO, DMF, CH₂Cl₂ | |
| Storage Conditions | -20°C with desiccant | |
| Reactive Group 1 | NHS Ester (reacts with primary amines at pH 7.0-8.5) | |
| Reactive Group 2 | Fmoc-protected Amine (deprotected with a base) |
Experimental Protocols
Protocol 1: Conjugation of Targeting Ligand to this compound
This protocol describes the conjugation of a targeting ligand (e.g., an antibody or a peptide containing lysine residues) to the NHS ester terminus of this compound.
Materials:
-
Targeting ligand (e.g., antibody, peptide) with available primary amine groups
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Quenching Buffer (e.g., 1 M Tris-HCl or 1 M Glycine, pH 7.4)
-
Dialysis cassettes or size-exclusion chromatography columns for purification
Procedure:
-
Preparation of Targeting Ligand:
-
Dissolve the targeting ligand in amine-free PBS (pH 7.4) to a final concentration of 1-10 mg/mL. If the stock solution of the ligand contains amine buffers (e.g., Tris), perform a buffer exchange into PBS.
-
-
Preparation of this compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMF or DMSO. Do not store the reconstituted solution.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the targeting ligand solution. The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10%.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching of Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and quenching agent by dialysis against PBS or by using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
-
Characterization:
-
Confirm successful conjugation by techniques such as SDS-PAGE (expect a shift in molecular weight), MALDI-TOF mass spectrometry, or HPLC.
-
Protocol 2: Fmoc Deprotection of the Ligand-PEG Conjugate
This protocol outlines the removal of the Fmoc protecting group to expose the terminal amine for subsequent drug conjugation.
Materials:
-
Purified Ligand-PEG-Fmoc conjugate from Protocol 1
-
20% (v/v) Piperidine in DMF
-
Anhydrous DMF
-
Dialysis cassettes or size-exclusion chromatography columns
Procedure:
-
Deprotection Reaction:
-
Dissolve the lyophilized Ligand-PEG-Fmoc conjugate in a minimal amount of DMF.
-
Add the 20% piperidine in DMF solution to the conjugate solution. A typical treatment involves a 1 x 1-minute wash followed by a 1 x 7-minute incubation with the deprotection solution.
-
The reaction is typically carried out at room temperature.
-
-
Purification of the Deprotected Conjugate:
-
Remove the piperidine and the dibenzofulvene-piperidine adduct by extensive dialysis against PBS or by size-exclusion chromatography.
-
-
Characterization:
-
Confirm the complete removal of the Fmoc group by UV-Vis spectrophotometry (disappearance of the characteristic Fmoc absorbance at ~301 nm). Successful deprotection can also be confirmed by mass spectrometry.
-
Protocol 3: Conjugation of Therapeutic Agent to the Deprotected Ligand-PEG-Amine
This protocol details the attachment of a therapeutic agent with a suitable reactive group (e.g., an activated carboxyl group) to the newly exposed amine of the Ligand-PEG-NH₂ conjugate.
Materials:
-
Purified Ligand-PEG-NH₂ conjugate from Protocol 2
-
Therapeutic agent with an amine-reactive group (e.g., NHS ester-activated drug)
-
Appropriate reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMF or DMSO (if the drug is not water-soluble)
-
Purification system (dialysis, size-exclusion chromatography, or HPLC)
Procedure:
-
Preparation of Therapeutic Agent:
-
If the therapeutic agent does not have an inherent amine-reactive group, it may need to be activated. For drugs with a carboxylic acid group, this can be achieved by reacting it with EDC and NHS to form an NHS ester.
-
Dissolve the activated therapeutic agent in an appropriate solvent (e.g., DMF or DMSO).
-
-
Conjugation Reaction:
-
Dissolve the Ligand-PEG-NH₂ conjugate in the reaction buffer.
-
Add the activated therapeutic agent solution to the conjugate solution. The molar ratio of the drug to the conjugate should be optimized but typically ranges from 1:1 to 5:1.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification of the Final Targeted Conjugate:
-
Purify the final Ligand-PEG-Drug conjugate from unreacted drug and byproducts using an appropriate method such as dialysis, size-exclusion chromatography, or preparative HPLC.
-
-
Characterization and Analysis:
-
Confirm the final conjugate structure and purity using methods like HPLC, mass spectrometry, and SDS-PAGE.
-
Determine the drug-to-ligand ratio (DLR) using UV-Vis spectroscopy or mass spectrometry.
-
Visualizing the Workflow and Pathways
The following diagrams illustrate the key processes involved in creating a targeted drug delivery system using this compound.
Caption: Experimental workflow for synthesizing a targeted drug conjugate.
Caption: Cellular uptake and drug release signaling pathway.
References
Application Notes and Protocols: Deprotection of the Fmoc Group from PEGylated Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for primary and secondary amines, particularly in solid-phase peptide synthesis (SPPS) and the modification of biomolecules.[1] Its key advantage lies in its stability to acidic conditions and its selective removal under mild basic conditions, a principle that forms the basis of orthogonal protection strategies in complex molecule synthesis.[1][2] The deprotection process is typically achieved through a β-elimination mechanism initiated by a base, commonly a secondary amine like piperidine.[1]
When dealing with Polyethylene Glycol (PEG) modified compounds, the deprotection of the Fmoc group can present unique challenges. The size and nature of the PEG chain can influence reaction kinetics, reagent accessibility, and purification procedures. These application notes provide detailed protocols for the standard Fmoc deprotection, methods for monitoring the reaction, and special considerations for PEGylated substrates.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a two-step process initiated by a base.[3]
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 carbon of the fluorenyl ring system.
-
β-Elimination: This abstraction leads to a β-elimination reaction, releasing the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.
-
Scavenging: The excess amine in the reaction mixture acts as a scavenger, trapping the reactive DBF to form a stable adduct (e.g., a dibenzofulvene-piperidine adduct), which prevents side reactions.
Caption: Mechanism of Fmoc deprotection by piperidine.
Standard Deprotection Reagents and Conditions
Piperidine is the most common reagent for Fmoc removal. However, other bases can be used, particularly to mitigate side reactions like aspartimide formation in sensitive sequences.
| Reagent | Typical Concentration (v/v) | Solvent | Standard Reaction Time | Notes |
| Piperidine | 20-30% | DMF or NMP | 5-20 minutes | The most widely used reagent. Can cause side reactions in sensitive sequences. |
| Piperazine | 10% (w/v) | 9:1 DMF/Ethanol | 10-20 minutes | A good alternative to piperidine, shown to cause fewer side reactions. |
| Pyrrolidine | 5-20% | DMF, DMSO/EtOAc | 2-10 minutes | Efficient base, especially at elevated temperatures, enabling greener solvent use. |
| DBU | 2% | DMF or NMP | 5-10 minutes | A non-nucleophilic base; requires a scavenger like piperidine to be added. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of a PEGylated Compound
This protocol describes a general procedure for removing the Fmoc group using piperidine.
Materials:
-
Fmoc-protected PEGylated compound (e.g., on solid-phase resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh.
-
Reaction vessel (e.g., solid-phase synthesis column or round-bottom flask)
-
Shaker or nitrogen bubbler for agitation
Procedure:
-
Resin Swelling: If starting from a solid support, swell the Fmoc-protected compound on resin in DMF for at least 30-60 minutes.
-
Initial Deprotection: Drain the solvent. Add the 20% piperidine/DMF deprotection solution to the compound (use approximately 10 mL per gram of resin). Agitate at room temperature for 2-3 minutes.
-
Drain: Drain the deprotection solution. This first fraction will contain the highest concentration of the dibenzofulvene-piperidine adduct.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution. Agitate at room temperature for 10-15 minutes to ensure complete deprotection. For sterically hindered or highly PEGylated compounds, this time may need to be extended.
-
Drain and Wash: Drain the solution. Wash the deprotected compound thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct. Inadequate washing can inhibit the subsequent coupling reaction.
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
This method allows for the quantitative determination of the extent of Fmoc deprotection by measuring the UV absorbance of the cleaved DBF-piperidine adduct.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
DMF (for dilution and blank)
-
Volumetric flask
Procedure:
-
Collect Filtrate: After the deprotection step (Protocol 1, steps 3 and 5), collect the combined piperidine/DMF filtrates in a volumetric flask of a known volume (e.g., 10 or 25 mL).
-
Dilute: Dilute the solution to the mark with DMF. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.
-
Measure Absorbance: Use a spectrophotometer to measure the absorbance of the diluted solution at ~301 nm, using DMF as a blank. The DBF-piperidine adduct has a strong absorbance at this wavelength.
-
Calculate Loading/Deprotection: The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εcl), where:
-
A = Absorbance at 301 nm
-
ε = Molar extinction coefficient of the DBF-piperidine adduct (typically ~7800 M⁻¹cm⁻¹).
-
c = Concentration (mol/L)
-
l = Path length of the cuvette (cm)
-
Workflow and Considerations for PEGylated Compounds
The presence of a PEG chain can necessitate modifications to standard protocols due to steric hindrance and altered solubility.
Caption: Experimental workflow for Fmoc deprotection.
Special Considerations for PEGylated Compounds:
-
Steric Hindrance: Long or branched PEG chains can sterically hinder the approach of the base to the Fmoc group. This may result in slower or incomplete deprotection. To address this, consider extending reaction times or performing additional deprotection cycles.
-
Reaction Monitoring: It is crucial to monitor the reaction to completion, as standard reaction times may not be sufficient. The UV-Vis method (Protocol 2) is highly recommended. Alternatively, a small sample can be cleaved from the resin and analyzed by HPLC to confirm complete removal of the Fmoc group.
-
Solvent Choice: While DMF is standard, the solubility of highly PEGylated compounds might differ. For very long PEG chains, solvents that better solvate both the peptide and the PEG moiety may be required. However, the polarity of the solvent affects the deprotection rate, which is generally faster in polar solvents like DMF.
-
Elevated Temperatures: For "difficult" sequences or sterically hindered compounds, increasing the reaction temperature (e.g., to 80-90°C) can significantly accelerate the deprotection rate and allow for the use of lower base concentrations.
-
Washing Efficiency: The viscous nature of PEG can make washing less efficient. Use larger solvent volumes and more washing cycles to ensure complete removal of reagents and byproducts. Alternating between different solvents (e.g., DMF and Isopropanol) can improve washing efficacy.
Troubleshooting and Side Reactions
| Problem | Possible Cause | Solution |
| Incomplete Deprotection | Steric hindrance from PEG chain or peptide aggregation. Insufficient reaction time or reagent. | Extend deprotection time, increase temperature, or use a stronger base system like DBU/piperidine. Ensure adequate swelling of resin. |
| Aspartimide Formation | Piperidine-catalyzed cyclization at Asp-containing sequences (e.g., Asp-Gly, Asp-Ser). | Use 2% DBU / 2% piperidine in DMF for deprotection. Alternatively, use piperazine, which is less prone to causing this side reaction. |
| Diketopiperazine Formation | Cyclization and cleavage of the first two amino acids from the resin, common with Pro or Gly at the C-terminus. | Use a pre-loaded resin with the first two amino acids already coupled as a dipeptide. |
| Low Yield in Subsequent Step | Residual piperidine quenching the coupling reagents. | Ensure thorough washing after the deprotection step. A wash with a solution containing 1% HOBt or OxymaPure in DMF can help neutralize residual base. |
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Fmoc-PEG5-NHS Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-PEG5-NHS ester is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for orthogonal deprotection strategies, the polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, and the N-hydroxysuccinimide (NHS) ester provides a reactive handle for covalent modification of primary amines on biomolecules.[1] The successful synthesis and application of conjugates derived from this linker are critically dependent on the purity of the intermediate and final products. This document provides detailed application notes and protocols for the purification of this compound and its subsequent conjugates.
Common Impurities in this compound Conjugation Reactions
The synthesis and conjugation reactions involving this compound can generate several impurities that may compromise the quality and efficacy of the final product. Understanding the nature of these impurities is crucial for developing an effective purification strategy.
Table 1: Potential Impurities and their Sources
| Impurity | Source | Potential Impact |
| Unreacted this compound | Incomplete reaction with the target molecule. | Can lead to batch-to-batch variability and inaccurate characterization. May react with other molecules in downstream applications. |
| Hydrolyzed Fmoc-PEG5-acid | Hydrolysis of the NHS ester in the presence of water.[2] | Non-reactive species that can co-purify with the desired conjugate, leading to an overestimation of the conjugate concentration. |
| Unreacted amine-containing molecule | Incomplete conjugation reaction. | Reduces the overall yield and purity of the desired conjugate. |
| Fmoc-deprotected species | Premature cleavage of the Fmoc group, potentially due to basic conditions.[3] | Can lead to unintended side reactions and heterogeneity in the final product. |
| Di- and poly-PEGylated species | Reaction of multiple this compound molecules with a target molecule containing multiple amine groups. | Results in a heterogeneous product with varying pharmacokinetic and pharmacodynamic properties. |
| Aggregates | Self-association of the conjugate, particularly with hydrophobic molecules. | Can affect solubility, stability, and biological activity. |
Purification Strategies
The purification of this compound conjugates primarily relies on chromatographic techniques that separate molecules based on their physicochemical properties such as hydrophobicity, size, and charge.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common and effective method for the purification of this compound conjugates.[4] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18 or C8 silica) and a polar mobile phase. The hydrophobic Fmoc group provides strong retention on the reversed-phase column, allowing for excellent separation from more polar impurities.
Flash Chromatography
For larger scale purifications (milligrams to grams), flash chromatography with silica gel or reversed-phase silica can be employed. While resolution is lower than HPLC, it is a cost-effective method for initial cleanup and removal of major impurities.[5]
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. This technique is particularly useful for removing small molecule impurities, such as unreacted this compound and its hydrolysis by-product, from a much larger biomolecule conjugate (e.g., a protein or antibody).
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Reaction Monitoring and Purity Assessment
This protocol is designed to monitor the progress of the conjugation reaction and to assess the purity of the final product.
Workflow for Analytical RP-HPLC
Caption: Workflow for analytical RP-HPLC of this compound conjugates.
Materials:
-
Reversed-phase HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample diluent: 50% acetonitrile in water
Procedure:
-
Sample Preparation:
-
If the reaction is ongoing, quench a small aliquot with an excess of a primary amine-containing buffer (e.g., 1 M Tris-HCl, pH 8) to consume any unreacted NHS ester.
-
Dilute the sample to a concentration of approximately 1 mg/mL in the sample diluent.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 265 nm (for the Fmoc group) and a secondary wavelength relevant to the conjugated molecule if it has a chromophore.
-
Injection Volume: 10-20 µL
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90-10% B (linear gradient)
-
35-40 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The purity of the conjugate can be calculated as the percentage of the area of the product peak relative to the total area of all peaks.
-
Table 2: Typical Retention Times and Purity Data for Analytical RP-HPLC
| Compound | Typical Retention Time (min) | Expected Purity (%) |
| Hydrolyzed Fmoc-PEG5-acid | 15 - 18 | - |
| This compound conjugate | 20 - 25 | >95% (after purification) |
| Unreacted this compound | 22 - 27 | - |
| Unconjugated amine-containing molecule | Varies depending on hydrophobicity | - |
Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and the nature of the conjugated molecule.
Protocol 2: Preparative RP-HPLC for Purification
This protocol describes the purification of the this compound conjugate from the crude reaction mixture.
Workflow for Preparative RP-HPLC
Caption: Workflow for preparative RP-HPLC purification of this compound conjugates.
Materials:
-
Preparative HPLC system with a UV detector and fraction collector
-
Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Quench the reaction mixture as described in the analytical protocol.
-
If organic solvents were used in the reaction, remove them under reduced pressure.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and a small amount of DMSO or DMF to aid solubility).
-
Filter the solution through a 0.45 µm filter.
-
-
Preparative HPLC Method:
-
Develop an optimized gradient based on the analytical HPLC results. A shallower gradient around the elution time of the desired product will improve resolution.
-
Flow Rate: Will depend on the column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column).
-
Detection Wavelength: 265 nm.
-
Inject the prepared sample onto the column.
-
Collect fractions based on the UV chromatogram, isolating the peak corresponding to the desired conjugate.
-
-
Post-Purification:
-
Analyze the collected fractions using the analytical RP-HPLC method to assess their purity.
-
Pool the fractions that meet the desired purity level.
-
Freeze the pooled fractions and lyophilize to remove the mobile phase and obtain the purified product as a solid.
-
Table 3: Expected Yield and Purity from Preparative RP-HPLC
| Parameter | Expected Value |
| Yield | 50-80% (dependent on reaction conversion and purification efficiency) |
| Purity | >95% (as determined by analytical RP-HPLC) |
| Final Product Form | White to off-white lyophilized powder |
Troubleshooting
Table 4: Common Issues and Solutions in Purification
| Issue | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) in HPLC | - Sample overload- Inappropriate mobile phase pH- Column degradation | - Reduce the injection amount.- Ensure the pH of the mobile phase is appropriate for the analyte.- Replace the column. |
| Low recovery from preparative HPLC | - Precipitation of the sample on the column- Adsorption to the column matrix- Inefficient fraction collection | - Improve sample solubility in the mobile phase.- Use a different stationary phase or modify the mobile phase.- Adjust fraction collection parameters. |
| Co-elution of impurities | - Insufficient resolution | - Optimize the HPLC gradient (make it shallower).- Try a different column with a different selectivity (e.g., C8 or phenyl).- Consider an orthogonal purification method (e.g., SEC). |
| Presence of hydrolyzed NHS ester in the final product | - Incomplete separation | - Optimize the preparative HPLC gradient for better separation of the product from the more polar hydrolyzed species. |
Conclusion
The purification of this compound conjugates is a critical step in ensuring the quality and reliability of subsequent applications. Reverse-phase HPLC is a powerful and versatile technique for both analytical assessment and preparative isolation of these compounds. By carefully selecting the appropriate purification strategy and optimizing the experimental conditions, high-purity conjugates can be obtained, enabling researchers and drug development professionals to proceed with confidence in their downstream experiments.
References
- 1. Fmoc-PEG-NHS ester | AxisPharm [axispharm.com]
- 2. lcms.cz [lcms.cz]
- 3. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of (R)- and (S)-Fmoc-Protected Diethylene Glycol Gamma PNA Monomers with High Optical Purity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-PEG5-NHS Ester Labeling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the stoichiometric calculation and execution of labeling reactions using Fmoc-PEG5-NHS ester. These guidelines are intended to assist researchers in achieving efficient and reproducible conjugation of this versatile linker to primary amine-containing molecules, such as peptides, proteins, and amine-modified oligonucleotides.
Introduction
This compound is a heterobifunctional crosslinker that combines a fluorenylmethyloxycarbonyl (Fmoc)-protected amine, a five-unit polyethylene glycol (PEG) spacer, and a N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates covalent bond formation with primary amines, while the Fmoc group provides a temporary protecting group that can be removed under basic conditions to reveal a free amine for subsequent modifications. The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous media. This combination of features makes this compound a valuable tool in bioconjugation, peptide synthesis, and the development of complex biomolecules like Proteolysis Targeting Chimeras (PROTACs).[1][2]
Stoichiometry and Reaction Parameters
The efficiency of the labeling reaction is critically dependent on the molar ratio of this compound to the amine-containing molecule, as well as other reaction parameters such as pH, temperature, and reaction time. The following tables summarize key quantitative data for optimizing these reactions.
Table 1: Recommended Molar Ratios for this compound Labeling Reactions
| Target Molecule Type | Molar Excess of this compound | Expected Outcome | Reference |
| Proteins (e.g., Antibodies) | 20-fold | 4-6 PEG linkers per antibody | [3][4] |
| Peptides | 1.3 to 5-fold | High yield of monolabeled peptide | |
| Amine-modified Oligonucleotides | 5 to 10-fold | Quantitative labeling of the amine group | |
| Small Molecules with Primary Amine | 1:1 to 2:1 | High conversion to the desired conjugate | [3] |
Table 2: General Reaction Conditions for NHS Ester Labeling
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 8.5 | Optimal pH for the reaction of NHS esters with primary amines. At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester is accelerated. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster. Reactions at 4°C can be used to minimize degradation of sensitive molecules. |
| Reaction Time | 30 - 60 minutes at Room Temperature; 2 hours at 4°C | Reaction times may need to be optimized depending on the specific reactants and their concentrations. |
| Solvent for this compound | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | The NHS ester should be dissolved in a small amount of organic solvent before being added to the aqueous reaction buffer. |
| Reaction Buffer | Phosphate, Borate, or Bicarbonate Buffer | Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester. |
Experimental Protocols
The following are generalized protocols for the labeling of proteins and peptides with this compound. These should be optimized for each specific application.
Protocol 1: Labeling of a Protein (e.g., Antibody)
-
Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Stoichiometric Calculation: Calculate the required volume of the this compound solution to achieve the desired molar excess (e.g., 20-fold for an antibody).
-
Reaction: Add the calculated volume of the this compound solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching (Optional): To stop the reaction, a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl pH 8.0, can be added to a final concentration of 50 mM.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Protocol 2: Labeling of a Peptide
-
Peptide Preparation: Dissolve the peptide containing a primary amine in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3).
-
Reagent Preparation: Prepare a fresh solution of this compound in anhydrous DMF.
-
Stoichiometric Calculation: Determine the volume of the this compound solution needed to obtain the desired molar ratio (e.g., 1.3 equivalents).
-
Reaction: Add the this compound solution to the peptide solution. If the peptide is not readily soluble in the aqueous buffer, the reaction can be performed in an organic solvent like DMF with the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Incubation: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by an appropriate analytical technique such as HPLC or LC-MS.
-
Purification: Purify the Fmoc-PEGylated peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Chemical Reaction of this compound
Caption: Reaction of this compound with a primary amine.
Experimental Workflow for this compound Labeling
Caption: General workflow for a bioconjugation experiment.
Signaling Pathway: PROTAC-Mediated Protein Degradation
This compound is frequently used as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.
Caption: PROTAC-mediated targeted protein degradation pathway.
References
Troubleshooting & Optimization
Preventing hydrolysis of Fmoc-PEG5-NHS ester during reaction.
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the use of Fmoc-PEG5-NHS ester in bioconjugation reactions. Our goal is to help researchers, scientists, and drug development professionals optimize their experimental outcomes by preventing the hydrolysis of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during a conjugation reaction?
A1: The primary cause of degradation is the hydrolysis of the N-hydroxysuccinimide (NHS) ester. NHS esters are susceptible to reaction with water, which leads to the formation of a non-reactive carboxylic acid and N-hydroxysuccinimide. This hydrolysis reaction directly competes with the desired reaction with primary amines on your target molecule.[1][2][3]
Q2: How does pH affect the stability of the this compound?
A2: The rate of NHS ester hydrolysis is highly dependent on pH. As the pH increases, the rate of hydrolysis accelerates significantly, which reduces the efficiency of the conjugation reaction.[2][4] The optimal pH for the reaction with primary amines is a balance between ensuring the amine is deprotonated and nucleophilic, while minimizing the hydrolysis of the NHS ester.
Q3: What is the optimal pH range for performing a conjugation reaction with this compound?
A3: The generally recommended pH range for NHS ester conjugation reactions is between 7.2 and 8.5. A common choice is a buffer at pH 8.3-8.5. While a slightly alkaline pH is necessary to deprotonate primary amines, a pH above 9.0 will lead to rapid hydrolysis of the NHS ester.
Q4: Which buffers should I use for the conjugation reaction?
A4: It is critical to use amine-free buffers, as buffers containing primary amines (e.g., Tris) will compete with your target molecule for reaction with the NHS ester. Recommended buffers include phosphate, sodium bicarbonate, borate, or HEPES buffers.
Q5: How should I prepare and store my this compound stock solution?
A5: this compound should be dissolved in a high-quality, anhydrous (dry) water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is crucial to use amine-free DMF. Stock solutions in anhydrous DMSO or DMF can be stored for 1-2 months at -20°C, but aqueous solutions should be used immediately. Always allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.
Troubleshooting Guide
Problem: Low or no conjugation efficiency.
This is a common issue that can often be attributed to the hydrolysis of the this compound.
| Possible Cause | Recommended Solution | Citations |
| Hydrolysis of NHS ester | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. Prepare the NHS ester stock solution fresh in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH values. | |
| Presence of competing primary amines in the buffer | Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. Avoid buffers like Tris. | |
| Suboptimal molar ratio of reactants | Increase the molar excess of the this compound to the amine-containing molecule. A starting point is often a 5:1 to 20:1 molar excess of the NHS ester. | |
| Inaccessible primary amines on the target molecule | The primary amines on your protein may be sterically hindered. Consider using a crosslinker with a longer spacer arm if applicable. | |
| Poor solubility of the NHS ester | Ensure the this compound is fully dissolved in the organic solvent before adding it to the aqueous reaction buffer. The final concentration of the organic solvent should typically be less than 10% of the total reaction volume. |
Quantitative Data Summary
The stability of NHS esters is critically dependent on pH. The following table summarizes the half-life of a typical NHS ester at different pH values.
| pH | Half-life of NHS Ester (at 0-4°C) | Citations |
| 7.0 | 4-5 hours | |
| 8.5 | ~10 minutes | |
| >9.0 | Minutes |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Protein
-
Buffer Preparation : Prepare an amine-free reaction buffer, such as 100 mM sodium phosphate, 150 mM NaCl, at a pH of 7.5.
-
Protein Solution Preparation : Dissolve the protein to be conjugated in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange.
-
NHS Ester Solution Preparation : Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Reaction : Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should be less than 10% of the total reaction volume.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C. If the conjugate is light-sensitive, protect it from light.
-
Quenching (Optional) : To stop the reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.
-
Purification : Purify the protein conjugate from excess reagent and byproducts using size-exclusion chromatography (gel filtration) or dialysis.
Visualizations
Caption: Workflow for preventing hydrolysis of this compound during conjugation.
Caption: Troubleshooting logic for low conjugation yield with this compound.
References
Side reactions of NHS esters with amino acid residues.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of N-hydroxysuccinimide (NHS) esters for bioconjugation. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets for NHS ester reactions on a protein?
N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines.[1][2] The primary sites of reaction on proteins and peptides are the ε-amino group of lysine residues and the α-amino group of the N-terminus.[1][3][4] The reaction involves a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.
Q2: Can NHS esters react with other amino acid residues?
Yes, under certain conditions, NHS esters can react with other nucleophilic amino acid side chains, leading to side reactions. These are generally less efficient than the reaction with primary amines.
-
Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues can be acylated by NHS esters to form ester bonds. This side reaction is more pronounced at lower pH values (around 6.0) where primary amines are protonated and less reactive. However, these O-acylations are less stable than amide bonds and can be hydrolyzed.
-
Cysteine: The sulfhydryl group of cysteine is a strong nucleophile and can react with NHS esters to form a thioester linkage. This reaction is generally less favored than the reaction with primary amines, and the resulting thioester bond is more labile than an amide bond.
-
Histidine and Arginine: Reactivity with the imidazole group of histidine and the guanidinium group of arginine has been reported, but these are generally considered minor side reactions.
Q3: What is the optimal pH for an NHS ester reaction?
The optimal pH for NHS ester conjugation is typically between 7.2 and 8.5. A delicate balance must be struck:
-
Below pH 7.2: Primary amines are increasingly protonated (-NH₃⁺), which makes them non-nucleophilic and significantly slows down the reaction rate.
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically, where water molecules attack the ester, leading to its inactivation. This competing reaction reduces the overall conjugation efficiency.
For specific applications, some protocols may recommend a slightly broader range of pH 7.2 to 9.0.
Q4: What is NHS ester hydrolysis and how can I minimize it?
NHS ester hydrolysis is a competing reaction where the NHS ester reacts with water, leading to the formation of an unreactive carboxylic acid and the release of N-hydroxysuccinimide. This reduces the amount of active NHS ester available to react with the target amine. The rate of hydrolysis is highly dependent on pH and temperature.
To minimize hydrolysis:
-
Control pH: Work within the optimal pH range of 7.2-8.5.
-
Control Temperature: Perform reactions at 4°C to slow down the hydrolysis rate.
-
Fresh Reagents: Always use freshly prepared NHS ester solutions. Avoid repeated opening and closing of reagent bottles to prevent moisture contamination.
-
Anhydrous Solvents: For water-insoluble NHS esters, dissolve them in anhydrous DMSO or DMF immediately before adding to the aqueous reaction mixture.
Troubleshooting Guide
Issue 1: Low Conjugation Efficiency
Possible Causes & Solutions
-
Hydrolysis of NHS Ester:
-
Verify Reagent Activity: Test the activity of your NHS ester reagent. A simple method involves comparing the absorbance at 260-280 nm before and after intentional hydrolysis with a strong base.
-
Optimize Reaction Conditions: Lower the reaction temperature to 4°C and ensure the pH is within the optimal range (7.2-8.5). Prepare and use the NHS ester solution immediately.
-
-
Suboptimal pH:
-
Verify Buffer pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. At lower pH, the amine is protonated and less reactive, while at higher pH, hydrolysis is favored.
-
-
Presence of Primary Amines in the Buffer:
-
Use Amine-Free Buffers: Buffers like Tris or glycine contain primary amines that will compete with your target molecule for the NHS ester. Use phosphate, carbonate-bicarbonate, HEPES, or borate buffers.
-
-
Insufficient Molar Excess of NHS Ester:
-
Increase Molar Ratio: Empirically determine the optimal molar ratio of NHS ester to your protein. A 10- to 20-fold molar excess is a common starting point.
-
-
Low Protein Concentration:
-
Increase Concentration: Less-concentrated protein solutions can lead to less efficient crosslinking due to the competing hydrolysis reaction.
-
Issue 2: Loss of Protein's Biological Activity
Possible Causes & Solutions
-
Modification of Critical Lysine Residues:
-
Reduce Molar Excess: Lower the molar ratio of the NHS ester to decrease the overall degree of labeling and reduce the probability of modifying lysines in the active site or binding regions.
-
Site-Specific Conjugation: If lysine modification is consistently problematic, consider alternative, site-specific conjugation methods.
-
-
Protein Denaturation:
-
Gentle Mixing: Avoid vigorous vortexing, which can denature proteins. Use gentle stirring or rocking.
-
Limit Organic Solvent: If using a water-insoluble NHS ester, minimize the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture to 0.5-10%.
-
Issue 3: Unexpected Modification of Other Residues
Possible Causes & Solutions
-
Reaction with Tyrosine, Serine, or Threonine:
-
Adjust pH: Side reactions with hydroxyl groups are more prevalent at lower pH. Increasing the pH to the 7.2-8.5 range will favor reaction with primary amines.
-
-
Reaction with Cysteine:
-
Block Sulfhydryl Groups: If cysteine modification is a concern and not desired, consider blocking the sulfhydryl groups with a reversible blocking agent prior to the NHS ester reaction.
-
Quantitative Data Summary
Table 1: Half-life of NHS Esters at Different pH Values and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Data compiled from multiple sources.
Table 2: Relative Reactivity of Amino Acid Side Chains with NHS Esters
| Amino Acid Residue | Nucleophilic Group | Reactivity with NHS Ester | Resulting Bond | Bond Stability |
| Lysine | ε-Amino | High (Primary Target) | Amide | Very Stable |
| N-Terminus | α-Amino | High (Primary Target) | Amide | Very Stable |
| Cysteine | Sulfhydryl | Moderate | Thioester | Labile |
| Tyrosine | Phenolic Hydroxyl | Low | Ester | Labile |
| Serine | Aliphatic Hydroxyl | Low | Ester | Labile |
| Threonine | Aliphatic Hydroxyl | Low | Ester | Labile |
| Histidine | Imidazole | Very Low | Acyl-imidazole | Unstable |
| Arginine | Guanidinium | Very Low | N/A | N/A |
This table provides a general overview of relative reactivity. Actual reactivity can be influenced by the local microenvironment of the amino acid residue within the protein.
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline for conjugating a protein with an NHS ester-functionalized molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester-functionalized molecule
-
Anhydrous DMSO or DMF (for water-insoluble NHS esters)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10%.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quench the Reaction (Optional): To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove excess, unreacted NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer for downstream applications.
-
Characterization: Determine the degree of labeling (DOL) using spectrophotometry or mass spectrometry.
Visualizations
Caption: Reaction pathways of NHS esters.
Caption: Troubleshooting low conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. | Semantic Scholar [semanticscholar.org]
Optimizing reaction buffer pH for Fmoc-PEG5-NHS ester conjugation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction buffer pH for Fmoc-PEG5-NHS ester conjugation to primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine?
The optimal pH for NHS ester conjugation is a balance between ensuring the primary amine is sufficiently deprotonated to be nucleophilic and minimizing the hydrolysis of the NHS ester.[1] A pH range of 7.2 to 9 is generally effective.[2] However, for optimal results, a pH of 8.3-8.5 is often recommended.[1][3][4] At a lower pH, the amine group is protonated (-NH3+), making it unreactive. Conversely, at a pH above 8.5-9, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.
Q2: Which buffers are recommended for this conjugation reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester. Recommended buffers include:
-
Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Sodium bicarbonate buffer (0.1 M), pH 8.3-8.5
-
HEPES buffer, pH 7.2-8.5
-
Borate buffer (50 mM), pH 8.5
Q3: Which buffers should be avoided?
Buffers containing primary amines such as Tris (tris(hydroxymethyl)aminomethane) or glycine must be avoided as they will directly compete in the reaction, reducing conjugation efficiency. If your sample is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.
Q4: How does temperature affect the conjugation reaction and NHS ester stability?
The rate of both the conjugation reaction and the competing hydrolysis of the NHS ester is influenced by temperature. Reactions are typically performed at room temperature for 30-60 minutes or on ice for 2 hours. Lowering the temperature can help to decrease the rate of hydrolysis, potentially improving the yield if the conjugation reaction is also slow. The stability of the NHS ester is significantly reduced at higher pH and temperatures. For instance, the half-life of an NHS ester can decrease from 4-5 hours at pH 7.0 and 0°C to just 10 minutes at pH 8.6 and 4°C.
Q5: What is the role of the Fmoc group and how is it removed?
The Fmoc (9-fluorenylmethyloxycarbonyl) group is a protecting group for the amine. It remains stable during the NHS ester conjugation to a primary amine on the target molecule. The Fmoc group can be removed later under basic conditions to expose the free amine for subsequent reactions. Standard conditions for Fmoc deprotection typically involve treatment with a 20% solution of piperidine in a solvent like DMF (dimethylformamide).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Incorrect buffer pH: A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis. | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. An ideal pH is often between 8.3 and 8.5. |
| Hydrolysis of this compound: The NHS ester is moisture-sensitive and can hydrolyze before or during the reaction. | Ensure proper storage and handling of the NHS ester in a desiccated environment. Prepare fresh solutions in an anhydrous solvent like DMSO or DMF immediately before use. | |
| Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule. | Perform a buffer exchange into a non-amine-containing buffer such as PBS, bicarbonate, or HEPES. | |
| Protein Precipitation | High concentration of organic solvent: Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. | Ensure the final concentration of the organic solvent in the reaction mixture is low, typically less than 10%. |
| Use of a hydrophobic NHS ester: Conjugating a hydrophobic molecule can decrease the overall solubility of the protein. | The PEG spacer in this compound is designed to increase hydrophilicity, so this is less of a concern. However, if precipitation occurs, consider optimizing the protein concentration. | |
| Lack of Reproducibility | Inconsistent NHS ester activity: Due to moisture sensitivity, the reactivity of the NHS ester can vary between experiments. | Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare fresh solutions for each experiment. |
Data Presentation
Table 1: Stability of NHS Esters in Aqueous Solution
This table summarizes the half-life of NHS esters at different pH values and temperatures, demonstrating the inverse relationship between stability and pH/temperature.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | 210 minutes |
| 8.5 | Room Temperature | 180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | 125 minutes |
Table 2: Recommended Reaction Buffer Parameters
| Parameter | Recommended Range/Condition | Rationale |
| pH | 7.2 - 9.0 (Optimal: 8.3 - 8.5) | Balances amine reactivity and NHS ester stability. |
| Buffer Type | Phosphate, Bicarbonate, HEPES, Borate | Non-amine containing to avoid competing reactions. |
| Temperature | Room Temperature or 4°C | Lower temperature can reduce the rate of hydrolysis. |
| Reaction Time | 0.5 - 4 hours | Dependent on temperature and reactivity of the amine. |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation
-
Buffer Preparation: Prepare a suitable non-amine-containing buffer, such as 0.1 M sodium bicarbonate, and adjust the pH to 8.3-8.5.
-
Sample Preparation: Dissolve the amine-containing molecule (e.g., protein, peptide) in the prepared reaction buffer to a concentration of 1-10 mg/mL.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in an anhydrous, amine-free organic solvent such as DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching (Optional): To stop the reaction, add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Purification: Remove excess, unreacted this compound and byproducts using an appropriate method such as dialysis, gel filtration, or chromatography.
Protocol 2: Fmoc Group Deprotection
-
Resin Treatment: Following conjugation and purification, treat the resin-bound conjugate with a solution of 20% (v/v) piperidine in DMF.
-
Agitation: Agitate the mixture at room temperature for 5-10 minutes.
-
Filtration and Repetition: Drain the deprotection solution and repeat the treatment with a fresh portion of the piperidine solution.
-
Washing: Thoroughly wash the resin with DMF to remove the deprotection reagent and byproducts.
Visualizations
Caption: Chemical reaction pathway for this compound conjugation.
Caption: General experimental workflow for NHS ester bioconjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Troubleshooting protein aggregation during PEGylation
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for preventing and resolving protein aggregation during the PEGylation process.
FAQs: Understanding the Problem
Q1: What is protein aggregation during PEGylation?
Protein aggregation is a process where individual protein molecules associate, often non-specifically, to form larger, insoluble or soluble complexes. During PEGylation—the process of covalently attaching polyethylene glycol (PEG) chains to a protein—this aggregation can be a significant side effect.[1][2] Aggregates can range from small, soluble oligomers to large, visible precipitates.[3] This phenomenon can lead to a loss of biological activity, reduced product yield, and potential immunogenicity, making it a critical challenge to overcome in the development of therapeutic proteins.[4][5]
Q2: What are the primary causes of protein aggregation during PEGylation?
Aggregation during PEGylation is multifactorial and can stem from the protein's intrinsic properties, the PEG reagent characteristics, and the reaction conditions. The primary causes are outlined below.
Diagram: Root Causes of PEGylation-Induced Aggregation
Caption: Key factors related to the protein, PEG reagent, and reaction conditions that can lead to aggregation.
-
Intermolecular Cross-linking: Bifunctional PEG reagents (e.g., those with reactive groups at both ends) can link multiple protein molecules together, directly causing aggregation. The presence of diol impurities in monofunctional PEG reagents can also lead to unintended cross-linking.
-
Suboptimal Reaction Conditions:
-
pH: The reaction pH can alter a protein's surface charge. If the pH is near the protein's isoelectric point (pI), the net charge is near zero, minimizing electrostatic repulsion and increasing the likelihood of aggregation.
-
Temperature: Higher temperatures can increase reaction rates but may also induce partial unfolding of the protein, exposing hydrophobic patches that can lead to aggregation.
-
Buffer Composition: Some buffers can destabilize proteins. For example, buffers containing primary amines (like Tris) will compete with the protein for reaction with aldehyde- or NHS-ester-activated PEGs.
-
-
High Protein Concentration: Increased protein concentration brings molecules into closer proximity, raising the probability of intermolecular interactions and aggregation.
-
PEG-Protein Interactions: The PEG polymer itself can interact with the protein surface. While often stabilizing, these interactions can sometimes trigger conformational changes that promote aggregation. The molecular weight and concentration of the PEG reagent are important factors.
-
Poor Starting Material Quality: If the initial protein solution contains pre-existing aggregates or impurities, these can act as nucleation sites, accelerating the aggregation process during PEGylation.
FAQs: Detecting and Quantifying Aggregation
Q3: How can I tell if my protein is aggregating?
The first sign of severe aggregation is often visual. Look for:
-
Cloudiness or Turbidity: The solution appears hazy or milky.
-
Precipitation: Visible particles, flakes, or a pellet are present in the solution, either suspended or settled at the bottom of the tube.
Q4: What analytical techniques are recommended for quantifying aggregation?
Visual inspection is subjective and only detects large, insoluble aggregates. For accurate characterization and quantification of both soluble and insoluble aggregates, a combination of orthogonal techniques is recommended.
| Analytical Technique | Principle | Detects | Key Advantages |
| Size Exclusion Chromatography (SEC) | Separates molecules based on hydrodynamic radius. | Soluble oligomers, dimers, and high molecular weight (HMW) species. | Widely accepted method; can resolve different aggregate sizes and quantify the monomeric fraction. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion to determine particle size distribution. | A wide range of aggregates, from small oligomers to large particles. | Highly sensitive to large aggregates; provides information on size distribution (polydispersity). |
| SDS-PAGE (non-reducing) | Separates molecules based on molecular weight under denaturing conditions. | Covalently linked aggregates (e.g., disulfide-bridged or cross-linked). | Simple, widely available technique to distinguish covalent from non-covalent aggregates. |
| UV-Vis Spectroscopy | Measures light absorbance and scattering. | General aggregation (turbidity). | A simple, rapid measurement of turbidity at 340-600 nm can indicate the presence of large, light-scattering aggregates. |
| Intrinsic Tryptophan Fluorescence | Measures changes in the fluorescence of tryptophan residues. | Early-stage misfolding and conformational changes that precede aggregation. | Sensitive to subtle changes in the protein's tertiary structure and local environment. |
Troubleshooting Guide: Step-by-Step Solutions
Q5: My solution turned cloudy during the reaction. What is the first thing I should do?
Immediate cloudiness indicates rapid, large-scale aggregation. The first step is to perform a systematic, small-scale screening of reaction parameters to identify the cause before consuming more material.
Diagram: Systematic Troubleshooting Workflow
Caption: A logical workflow for troubleshooting protein aggregation during PEGylation experiments.
Q6: How can I optimize my reaction conditions to reduce aggregation?
Systematically screen key parameters in small-scale trials.
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 4°C instead of room temperature). This slows down both the PEGylation reaction and aggregation kinetics, which can favor the desired modification.
-
Reduce Protein Concentration: High protein concentrations increase the chances of intermolecular interactions. Test a range of lower protein concentrations.
-
Optimize PEG:Protein Molar Ratio: A high excess of the PEG reagent can lead to over-PEGylation or modification of less favorable sites, potentially destabilizing the protein. Titrate the molar ratio, starting from a low ratio (e.g., 1:1 to 5:1 of PEG to reactive amines) and gradually increasing it.
-
Control Reagent Addition: Instead of adding the PEG reagent all at once, try a stepwise or gradual addition over time. This maintains a lower instantaneous concentration of the reactive PEG, which can reduce the rate of aggregation.
Q7: Which buffer components and additives can help stabilize my protein?
The reaction buffer is critical for maintaining protein stability. If aggregation persists, screen different buffer formulations and stabilizing excipients.
| Additive Class | Examples | Concentration Range | Mechanism of Action |
| Sugars / Polyols | Sucrose, Trehalose, Glycerol, Sorbitol | 5-10% (w/v) or 0.2-1.0 M | Act as osmoprotectants, favoring the native, compact protein state through preferential exclusion. |
| Amino Acids | L-Arginine, L-Glycine | 50-500 mM | Suppress aggregation by interacting with hydrophobic patches and screening charge interactions. |
| Non-ionic Surfactants | Polysorbate 20 (Tween 20), Polysorbate 80 | 0.01-0.05% (v/v) | Reduce surface tension and prevent aggregation at air-liquid interfaces. |
| Salts | NaCl, KCl | 50-250 mM | Modulate electrostatic interactions; optimal ionic strength is protein-dependent. |
| Reducing Agents | DTT, TCEP | 1-5 mM | Prevent the formation of non-native intermolecular disulfide bonds (for proteins with cysteine residues). |
Important Considerations:
-
pH Screening: Ensure the buffer pH is at least 1-1.5 units away from the protein's pI to maintain electrostatic repulsion. For specific chemistries like reductive amination, pH also controls reaction selectivity (e.g., pH 5.0-6.5 favors N-terminal modification).
-
Avoid Reactive Buffers: Do not use buffers with primary amines (e.g., Tris, glycine) when using NHS-ester or aldehyde-based PEGylation chemistry, as they will compete with the protein. Use buffers like HEPES, phosphate (PBS), or acetate instead.
Q8: Could the PEG reagent itself be the problem?
Yes. The properties of the PEG reagent can significantly influence aggregation.
-
Purity: Ensure you are using a high-quality, monofunctional PEG reagent. The presence of bifunctional impurities (PEG diol) is a common cause of cross-linking.
-
Molecular Weight: The size of the PEG chain can affect protein stability. While larger PEGs can offer a better protective hydration shell, the optimal size is protein-dependent. If aggregation occurs, consider screening PEGs with different molecular weights.
-
PEG Chemistry: The linker chemistry used for conjugation can impact stability. If one chemistry (e.g., NHS ester) fails, an alternative (e.g., maleimide for cysteine modification) may be more successful.
Experimental Protocols
Protocol: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
This protocol provides a general method for analyzing the aggregation state of a protein sample before and after PEGylation.
Diagram: SEC Experimental Workflow
Caption: A standard workflow for analyzing protein aggregation using Size Exclusion Chromatography.
-
Instrumentation and Column:
-
An HPLC or FPLC system equipped with a UV detector (set to 280 nm).
-
A size exclusion column appropriate for the molecular weight range of your protein and its potential aggregates.
-
-
Mobile Phase Preparation:
-
Prepare an isocratic mobile phase, typically a buffer in which the protein is stable (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Filter and degas the mobile phase thoroughly before use.
-
-
System Equilibration:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the pre-PEGylation and post-PEGylation reaction samples to a suitable concentration (e.g., 0.5-1.0 mg/mL) using the mobile phase.
-
Filter the samples through a low-protein-binding 0.1 µm or 0.22 µm syringe filter to remove any large, insoluble aggregates that could damage the column.
-
-
Analysis:
-
Inject a defined volume (e.g., 20-100 µL) of the prepared sample onto the equilibrated column.
-
Monitor the elution profile at 280 nm. Aggregates, being larger, will elute first, followed by the monomer, and then any smaller fragments or reagents.
-
-
Data Interpretation:
-
Integrate the peak areas for the aggregate and monomer species.
-
Calculate the percentage of aggregate using the formula: % Aggregate = (Area_Aggregate / (Area_Aggregate + Area_Monomer)) * 100
-
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 4. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
Technical Support Center: Purification of PEGylated Molecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted Fmoc-PEG5-NHS ester and its byproducts from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a PEGylation reaction using this compound?
In a typical PEGylation reaction with this compound, the main impurities to be removed are:
-
Unreacted this compound: Excess reagent that did not conjugate to the target molecule.
-
Hydrolyzed this compound: The NHS ester is susceptible to hydrolysis in aqueous solutions, resulting in a non-reactive carboxylic acid derivative of the PEG linker (Fmoc-PEG5-COOH) and N-hydroxysuccinimide (NHS).[1][2]
-
Byproducts of Fmoc deprotection (if applicable): If the Fmoc group is removed, byproducts such as dibenzofulvene and piperidine adducts may be present, depending on the deprotection conditions.[3][4]
Q2: What are the primary methods for purifying my PEGylated product?
The most common and effective methods for removing unreacted this compound and its byproducts are based on differences in size, and to a lesser extent, charge or hydrophobicity between the PEGylated product and the impurities. The primary techniques include:
-
Size Exclusion Chromatography (SEC): Highly effective for separating molecules based on their hydrodynamic radius.[] The larger PEGylated product elutes earlier than the smaller, unreacted PEG reagent and byproducts.
-
Dialysis/Ultrafiltration: A size-based separation method using a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to retain the larger PEGylated product while allowing smaller impurities to diffuse out.
-
Precipitation: This method exploits differences in solubility. By adding a specific precipitating agent, the larger PEGylated molecule can often be selectively precipitated, leaving the more soluble, smaller impurities in the supernatant.
Q3: How do I choose the best purification method for my experiment?
The choice of purification method depends on several factors, including the size of your target molecule, the scale of your reaction, the required purity of the final product, and the available equipment.
| Method | Advantages | Disadvantages | Best Suited For |
| Size Exclusion Chromatography (SEC) | High resolution and purity. Can be automated. | Can lead to sample dilution. Requires specialized equipment (HPLC/FPLC). | Achieving high purity, especially for analytical purposes or when separating species of similar sizes. |
| Dialysis/Ultrafiltration | Simple and requires minimal specialized equipment. Can handle large sample volumes. | Can be time-consuming. Risk of sample loss due to non-specific binding to the membrane. May not be effective if the molecular weights of the product and impurities are too close. | Bulk removal of small molecule impurities from significantly larger PEGylated products. Buffer exchange. |
| Precipitation | Rapid and can concentrate the product. Scalable. | May result in co-precipitation of impurities. Risk of protein denaturation. Requires careful optimization. | Large-scale purification where high-resolution separation is not the primary goal. Initial purification step to be followed by a chromatographic method. |
Troubleshooting Guide
This guide addresses common issues encountered during the purification of molecules PEGylated with this compound.
Issue 1: Low yield of the purified PEGylated product.
| Possible Cause | Recommended Solution |
| Non-specific binding to purification media: The PEGylated product may adhere to the SEC column matrix or dialysis membrane. | For SEC, screen different column matrices. For dialysis, consider using a membrane material known for low protein binding (e.g., regenerated cellulose). Pre-conditioning the membrane according to the manufacturer's instructions can also help. |
| Loss during precipitation: The PEGylated product may not have fully precipitated, or some was lost during the washing steps. | Optimize precipitation conditions (e.g., concentration of precipitant, temperature, incubation time). Minimize the volume and number of washes, ensuring the wash buffer conditions still favor precipitation. |
| Product degradation: The purification conditions (e.g., pH, temperature, shear stress) may be denaturing or degrading the product. | Perform all purification steps at a low temperature (e.g., 4°C). Ensure all buffers are at the optimal pH for your molecule's stability. Handle the sample gently to minimize shear forces. |
Issue 2: Presence of unreacted this compound in the final product.
| Possible Cause | Recommended Solution |
| Inadequate separation by SEC: The column resolution may be insufficient to separate the product from the excess PEG reagent. | Optimize SEC parameters: use a longer column, a lower flow rate, or a resin with a more appropriate pore size for the molecular weight difference. |
| Incorrect MWCO for dialysis: The molecular weight cut-off of the dialysis membrane is too high, allowing the unreacted PEG to be retained. | Select a dialysis membrane with an MWCO that is significantly smaller than your PEGylated product but large enough to allow the unreacted PEG to pass through. A general rule is to choose an MWCO that is 1/3 to 1/2 the molecular weight of the molecule to be retained. |
| Inefficient precipitation: The unreacted PEG co-precipitated with the product. | Adjust the concentration of the precipitating agent. Sometimes a lower concentration can selectively precipitate the larger PEGylated molecule. Ensure thorough washing of the pellet to remove trapped impurities. |
Issue 3: Presence of hydrolyzed this compound in the final product.
| Possible Cause | Recommended Solution |
| Hydrolysis during the reaction: The NHS ester is sensitive to moisture and can hydrolyze before or during the conjugation reaction. | Use anhydrous solvents to prepare the this compound stock solution. Add the PEG reagent to the reaction mixture immediately after dissolving. Control the pH of the reaction, as hydrolysis is faster at higher pH. |
| Co-elution during SEC: The hydrolyzed PEG may have a similar hydrodynamic volume to the desired product, especially if the target molecule is small. | If SEC alone is insufficient, consider adding an orthogonal purification step, such as ion-exchange chromatography (IEX), if there is a sufficient charge difference between the product and the hydrolyzed PEG. |
| Retention during dialysis: Similar to the unreacted PEG, the MWCO of the dialysis membrane may be too high. | Use a dialysis membrane with a lower MWCO. |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol outlines the removal of unreacted this compound and its byproducts using a high-performance liquid chromatography (HPLC) or fast protein liquid chromatography (FPLC) system.
Materials:
-
SEC column with an appropriate molecular weight range
-
HPLC or FPLC system
-
Mobile phase buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Reaction mixture containing the PEGylated product
-
Fraction collector
Procedure:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer at the desired flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection: Inject the filtered sample onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elution: Elute the sample with the mobile phase buffer at a constant flow rate. The larger PEGylated product will travel through the column faster and elute first, followed by the smaller unreacted PEG reagent and byproducts.
-
Fraction Collection: Collect fractions as the components elute from the column. Monitor the elution profile using UV absorbance at 280 nm (for proteins) and/or 260 nm (if the PEG reagent has a UV-active group like Fmoc).
-
Analysis: Analyze the collected fractions using SDS-PAGE, mass spectrometry, or other relevant analytical techniques to identify the fractions containing the purified PEGylated product.
-
Pooling and Concentration: Pool the fractions containing the pure product. If necessary, concentrate the pooled fractions using ultrafiltration.
Protocol 2: Purification by Dialysis
This protocol describes the removal of small molecular weight impurities using a semi-permeable membrane.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO)
-
Dialysis buffer (at least 100-fold the volume of the sample)
-
Large beaker or container
-
Stir plate and stir bar
-
Clips for dialysis tubing (if using)
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or ethanol.
-
Sample Loading: Load the reaction mixture into the dialysis tubing or cassette, leaving some headspace to allow for potential volume increase.
-
Sealing: Securely seal the dialysis tubing with clips or ensure the cassette is properly closed.
-
Dialysis: Immerse the sealed dialysis bag/cassette in a large volume of cold (4°C) dialysis buffer. Place the container on a stir plate and add a stir bar to the buffer to ensure constant mixing.
-
Buffer Exchange: Allow dialysis to proceed for 4-6 hours. For efficient removal of impurities, change the dialysis buffer at least three times. An overnight dialysis after the final buffer change is recommended.
-
Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer. Gently remove the sample from the tubing or cassette using a pipette.
-
Analysis: Analyze the purified sample for the presence of impurities to confirm successful purification.
Protocol 3: Purification by Precipitation
This protocol details the selective precipitation of a PEGylated protein to remove smaller, more soluble impurities. This method often requires optimization for each specific protein.
Materials:
-
Precipitating agent (e.g., polyethylene glycol (PEG) of a different MW, ammonium sulfate)
-
Refrigerated centrifuge
-
Pellet resuspension buffer
-
Vortex mixer
Procedure:
-
Precipitant Addition: Slowly add a concentrated stock solution of the precipitating agent to the reaction mixture on ice with gentle stirring. The optimal concentration of the precipitant needs to be determined empirically.
-
Incubation: Incubate the mixture on ice for 1-2 hours to allow for the formation of the precipitate.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet the precipitated PEGylated product.
-
Supernatant Removal: Carefully decant and discard the supernatant, which contains the unreacted PEG and byproducts.
-
Pellet Washing (Optional): Gently wash the pellet with a small volume of cold buffer containing the precipitating agent at a concentration that maintains the product's insolubility. Centrifuge again and discard the supernatant. This step helps to remove trapped impurities.
-
Pellet Resuspension: Resuspend the pellet in a minimal volume of a suitable buffer that will resolubilize the PEGylated product.
-
Further Purification (Recommended): For higher purity, it is often recommended to follow precipitation with a polishing step, such as SEC, to remove any remaining impurities.
Visualizations
Caption: Workflow for purification using Size Exclusion Chromatography (SEC).
Caption: Workflow for purification using Dialysis.
Caption: Troubleshooting logic for purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Base-induced side reactions in Fmoc-solid phase peptide synthesis:Minimization by use of piperazine as Nα-deprotectionreagent | Semantic Scholar [semanticscholar.org]
Storage and handling conditions to maintain Fmoc-PEG5-NHS ester stability.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the optimal storage, handling, and stability of Fmoc-PEG5-NHS ester to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To maintain the stability and reactivity of this compound, it is crucial to store it under the correct conditions. The compound is sensitive to moisture and temperature.
-
Short-term storage: For use within one month, store the vial at -20°C in a sealed container with a desiccant to minimize exposure to moisture.[1][2]
-
Long-term storage: For periods longer than a month, it is recommended to store the vial at -80°C, sealed and desiccated, for up to six months.[3][4]
Before opening the vial, always allow it to equilibrate to room temperature for at least 15-20 minutes.[1] This prevents atmospheric moisture from condensing on the cold powder, which can lead to hydrolysis of the NHS ester.
Q2: How should I handle this compound during my experiments?
Proper handling is critical to prevent degradation and ensure safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Use the reagent in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
Dissolving the Reagent: this compound should be dissolved in a high-quality, anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Avoid preparing stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis, especially in the presence of trace amounts of water.
Q3: What is the primary degradation pathway for this compound?
The primary degradation pathway is the hydrolysis of the N-hydroxysuccinimide (NHS) ester functional group. This reaction is catalyzed by water and results in the formation of an unreactive carboxylic acid, rendering the compound incapable of conjugating to primary amines. The rate of hydrolysis is significantly influenced by pH, with higher pH values leading to a more rapid loss of reactivity.
Diagram of NHS Ester Hydrolysis
Caption: The hydrolysis pathway of this compound.
Q4: Which buffers are compatible with NHS ester conjugation reactions?
Buffer selection is critical for a successful conjugation.
-
Recommended Buffers: Use non-nucleophilic buffers at a pH range of 7.2-8.5. Common choices include:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Borate buffer
-
Bicarbonate/carbonate buffer
-
-
Incompatible Buffers: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency. If your sample is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before starting the conjugation.
Data Presentation
Stability of NHS Esters in Aqueous Solution
The stability of the NHS ester is highly dependent on pH and temperature. The half-life (t½) is the time required for 50% of the active NHS ester to hydrolyze. The following table summarizes the half-life of NHS esters under various conditions.
| pH | Temperature (°C) | Half-life (t½) |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 25 | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | 25 | < 10 minutes |
Data is generalized for NHS esters and serves as a guideline.
Experimental Protocols
Representative Protocol for Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol is a general guideline for assessing the purity of this compound and its potential hydrolyzed impurity. Optimization may be required for your specific equipment and conditions.
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution:
-
Flow rate: 1.0 mL/min.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30-32 min: 95% to 30% B
-
32-40 min: 30% B (re-equilibration)
-
-
-
Detection:
-
UV detection at 260 nm (for the NHS leaving group) and 301 nm (for the Fmoc group).
-
-
Sample Preparation:
-
Dissolve a small amount of this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.
-
Inject 10 µL of the sample.
-
-
Data Analysis:
-
The hydrolyzed product (Fmoc-PEG5-carboxylic acid) is expected to elute earlier than the active NHS ester due to its increased polarity.
-
Purity is determined by calculating the peak area percentage of the main this compound peak relative to the total peak area.
-
Diagram of a General Experimental Workflow for Conjugation
Caption: A general workflow for a typical bioconjugation experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | 1. Hydrolysis of NHS Ester: The reagent was exposed to moisture before or during the reaction.2. Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine).3. Suboptimal pH: The reaction pH is too low (<7.2), leading to protonated, unreactive amines. | 1. Ensure the reagent is stored properly with a desiccant and allowed to reach room temperature before opening. Prepare the solution in anhydrous solvent immediately before use.2. Perform a buffer exchange into a recommended buffer like PBS, HEPES, or Borate at pH 7.2-8.5.3. Verify and adjust the pH of your reaction buffer to the optimal range. |
| Protein/Peptide Precipitation | 1. High Concentration of Organic Solvent: The volume of DMSO or DMF added to the aqueous reaction is too high (typically >10%).2. Increased Hydrophobicity: The conjugated Fmoc-PEG molecule increases the overall hydrophobicity of the target molecule, causing it to precipitate. | 1. Minimize the volume of the organic solvent used to dissolve the NHS ester. Add it slowly to the reaction mixture while gently stirring.2. Consider performing the conjugation at a lower concentration of the target molecule. The hydrophilic PEG spacer is designed to improve solubility, but this can still be an issue with very hydrophobic molecules. |
| Lack of Reproducibility | 1. Inconsistent NHS Ester Activity: The activity of the reagent varies between experiments due to different levels of hydrolysis.2. Variable Reaction Conditions: Inconsistent pH, temperature, or incubation times between batches. | 1. Always handle the NHS ester consistently. For critical applications, consider titrating a new batch of the reagent to determine its activity before use.2. Standardize your protocol. Carefully monitor and control pH, temperature, and incubation times for all experiments. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low conjugation yield.
References
Technical Support Center: Characterizing the Degree of PEGylation of Modified Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately characterizing the degree of PEGylation of modified proteins.
Frequently Asked Questions (FAQs)
Q1: What is protein PEGylation and why is it important to characterize it?
A1: Protein PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a protein.[1][2] This modification can improve the therapeutic properties of proteins by increasing their solubility, extending their circulating half-life in the bloodstream, and reducing their immunogenicity.[1] Characterizing the degree of PEGylation—the number of PEG molecules attached to each protein—is a critical quality control step. This is because the extent of PEGylation directly impacts the protein's biological activity, efficacy, and safety.[3]
Q2: What are the common analytical techniques used to determine the degree of PEGylation?
A2: Several techniques are commonly employed to characterize PEGylated proteins, each with its own advantages and limitations. The most prevalent methods include:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Separates proteins based on their molecular weight.
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume.[4]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): Directly measures the molecular weight of the intact protein and its PEGylated forms.
-
Colorimetric Assays: Provide an indirect measure of PEGylation by quantifying either the remaining unreacted functional groups on the protein or the amount of PEG present.
Q3: How do I choose the most appropriate technique for my experiment?
A3: The choice of technique depends on the specific information required, the properties of your PEGylated protein, and the available instrumentation.
-
For a quick, qualitative assessment of the PEGylation reaction and to visualize the distribution of different PEGylated species, SDS-PAGE is a good starting point.
-
To separate and quantify aggregates and different PEGylated forms based on size, SEC is a robust method.
-
For precise determination of the average degree of PEGylation and the distribution of PEGylated species, MALDI-TOF MS is the most powerful technique due to its high accuracy and sensitivity.
-
When a simple and rapid estimation of the overall PEGylation is needed, colorimetric assays can be a cost-effective option.
Experimental Workflows and Protocols
Experimental Workflow Overview
Caption: General experimental workflow for characterizing PEGylated proteins.
SDS-PAGE Analysis
Experimental Protocol
-
Sample Preparation:
-
Mix 10-20 µg of the PEGylated protein sample with an equal volume of 2X Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT).
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Briefly centrifuge the samples to collect the condensate.
-
-
Gel Electrophoresis:
-
Load the denatured samples and a pre-stained molecular weight marker into the wells of a polyacrylamide gel. The acrylamide percentage should be chosen based on the expected size of the PEGylated protein.
-
Place the gel in an electrophoresis chamber filled with running buffer.
-
Apply a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for 30-60 minutes with gentle agitation.
-
Destain the gel with a solution of methanol and acetic acid until the protein bands are clearly visible against a clear background.
-
Visualize and document the gel using a gel imaging system.
-
Troubleshooting Guide: SDS-PAGE
| Problem | Possible Cause | Solution |
| Smeared or broad bands | Interaction between PEG and SDS. | Use native PAGE as an alternative to avoid PEG-SDS interactions. |
| Incomplete denaturation of the protein. | Ensure the sample is heated sufficiently in the presence of SDS and a reducing agent. | |
| High salt concentration in the sample. | Desalt the sample before loading. | |
| No bands or weak bands | Insufficient protein loaded. | Increase the amount of protein loaded into the well. |
| Poor staining. | Use a more sensitive stain, such as silver staining. | |
| Distorted bands ("smiling") | Uneven heat distribution during the run. | Run the gel at a lower voltage or in a cold room to dissipate heat. |
Size Exclusion Chromatography (SEC) Analysis
Experimental Protocol
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase (e.g., 150 mM sodium phosphate buffer, pH 7.0) at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the PEGylated protein sample in the mobile phase to a final concentration of 1-2 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Run:
-
Inject a defined volume (e.g., 20-100 µL) of the prepared sample onto the column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
The chromatogram will display peaks corresponding to species with different hydrodynamic volumes. Larger, more heavily PEGylated proteins will elute earlier than smaller, less PEGylated or un-PEGylated proteins.
-
The degree of PEGylation can be estimated by comparing the retention times of the sample peaks to those of known molecular weight standards.
-
Troubleshooting Guide: SEC
| Problem | Possible Cause | Solution |
| Poor resolution between PEGylated species | Inappropriate column pore size. | Select a column with a pore size suitable for the molecular weight range of your PEGylated protein. |
| Column overloading. | Reduce the sample concentration or injection volume. | |
| Peak tailing | Secondary interactions between the protein and the column matrix. | Optimize the mobile phase by adjusting the salt concentration or pH. Adding a small amount of organic solvent (e.g., isopropanol) may also help for hydrophobic proteins. |
| Unexpected retention times | Changes in mobile phase composition or temperature. | Ensure consistent mobile phase preparation and maintain a constant column temperature. |
MALDI-TOF MS Analysis
Experimental Workflow: MALDI-TOF MS
Caption: Workflow for MALDI-TOF MS analysis of PEGylated proteins.
Experimental Protocol
-
Sample and Matrix Preparation:
-
Dissolve the PEGylated protein sample in a suitable solvent (e.g., water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for larger proteins) or α-cyano-4-hydroxycinnamic acid (HCCA) (for smaller proteins and peptides), in a solvent mixture like 50% acetonitrile/0.1% TFA.
-
-
Target Spotting:
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely, allowing for the co-crystallization of the sample and matrix.
-
-
Mass Spectrometry Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in linear, positive ion mode. The mass range should be set to encompass the expected molecular weights of the un-PEGylated and PEGylated protein species.
-
Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.
-
-
Data Analysis:
-
The resulting mass spectrum will show a series of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains attached.
-
The mass difference between adjacent peaks corresponds to the molecular weight of a single PEG chain.
-
The average degree of PEGylation can be calculated from the weighted average of the intensities of the different PEGylated species.
-
Troubleshooting Guide: MALDI-TOF MS
| Problem | Possible Cause | Solution |
| Low signal intensity or no signal | Poor co-crystallization of sample and matrix. | Try a different matrix or spotting technique (e.g., dried-droplet method). Ensure the sample and matrix solvents are compatible. |
| High salt concentration in the sample. | Desalt the sample using a desalting column or dialysis. | |
| Poor resolution of PEGylated species | Polydispersity of the PEG reagent. | This is an inherent property of the PEG reagent. The mass spectrum will reflect this heterogeneity. |
| Inappropriate instrument settings. | Optimize the instrument parameters, including laser power and detector settings. For very large PEGylated proteins, a high-mass detector may be necessary. | |
| Complex, uninterpretable spectra | High degree of heterogeneity in the PEGylation reaction. | This may reflect the true nature of the sample. Consider purifying the sample to isolate specific PEGylated forms before MS analysis. |
Colorimetric Assays
Experimental Protocol (Ammonium Ferrothiocyanate Method)
-
Reagent Preparation:
-
Prepare a solution of 5% (w/v) ammonium ferrothiocyanate in water.
-
Prepare a 0.1 M solution of perchloric acid.
-
-
Standard Curve:
-
Prepare a series of PEG standards of known concentrations in water.
-
To each standard, add the ammonium ferrothiocyanate solution and perchloric acid.
-
Add chloroform and vortex vigorously to extract the colored complex into the organic phase.
-
Measure the absorbance of the chloroform layer at a specific wavelength (e.g., 510 nm).
-
Plot a standard curve of absorbance versus PEG concentration.
-
-
Sample Analysis:
-
Treat the PEGylated protein sample in the same manner as the standards.
-
Measure the absorbance of the chloroform layer.
-
Determine the PEG concentration in the sample using the standard curve.
-
The degree of PEGylation can be calculated based on the known protein concentration and the measured PEG concentration.
-
Troubleshooting Guide: Colorimetric Assays
| Problem | Possible Cause | Solution |
| Low sensitivity | The chosen assay is not sensitive enough for the sample concentration. | Concentrate the sample or use a more sensitive assay. The barium-iodide method is reported to be highly sensitive. |
| Interference from other molecules | Components in the sample buffer may interfere with the colorimetric reaction. | Perform a buffer exchange or dialysis to remove interfering substances. Run a blank with the buffer alone to check for interference. |
| Inaccurate results | Incomplete reaction or phase separation. | Ensure thorough mixing and allow sufficient time for the reaction and phase separation to complete. Optimize the reaction conditions (e.g., pH, temperature). |
Quantitative Data Summary
| Parameter | SDS-PAGE | SEC | MALDI-TOF MS | Colorimetric Assays |
| Principle | Separation by molecular weight | Separation by hydrodynamic volume | Direct mass measurement | Indirect quantification via chemical reaction |
| Information Provided | Qualitative assessment of PEGylation, size distribution | Separation of aggregates and PEGylated species, estimation of hydrodynamic radius | Precise molecular weight, average degree of PEGylation, distribution of species | Overall PEG concentration |
| Resolution | Low to moderate | Moderate to high | High to very high | Not applicable (bulk measurement) |
| Sensitivity | Microgram range | Microgram range | Picomole to femtomole range | Microgram range |
| Throughput | High | Moderate | High | High |
| Quantitative Accuracy | Semi-quantitative | Good (with proper calibration) | Excellent | Moderate (can be affected by interferences) |
References
Validation & Comparative
A Comparative Guide to Fmoc-PEG-NHS Esters: The Impact of PEG Chain Length on Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins, and peptide therapeutics. The length of the polyethylene glycol (PEG) chain in a linker can significantly influence the physicochemical properties and biological performance of the final product. This guide provides an objective comparison of Fmoc-PEG5-NHS ester with other common length PEG-NHS esters, supported by established principles and experimental methodologies.
The Role of PEG Chain Length in Bioconjugate Performance
Fmoc-PEG-NHS esters are heterobifunctional linkers widely used in bioconjugation.[1] The Fmoc (fluorenylmethyloxycarbonyl) group provides a temporary protecting group for an amine, which can be deprotected under basic conditions for further conjugation, while the NHS (N-hydroxysuccinimide) ester reacts with primary amines on biomolecules to form stable amide bonds.[1][2] The PEG spacer enhances solubility and can reduce steric hindrance.[3][4]
The length of the PEG chain, denoted by the number of ethylene glycol units (e.g., PEG5 has five units), is a key determinant of the bioconjugate's properties:
-
Solubility: Longer PEG chains generally impart greater hydrophilicity to the bioconjugate, which can be crucial for poorly soluble drugs or proteins.
-
Steric Hindrance: The PEG linker acts as a spacer, mitigating steric hindrance between the conjugated molecules. Longer PEG chains provide more separation, which can be advantageous when conjugating bulky molecules. However, excessively long chains can sometimes wrap around the biomolecule and hinder its biological activity.
-
Pharmacokinetics: In therapeutic applications, the hydrodynamic radius of the bioconjugate, which is influenced by the PEG chain length, affects its circulation half-life. Longer PEG chains tend to increase the in vivo circulation time.
-
Immunogenicity: PEGylation can shield immunogenic epitopes on a protein, potentially reducing the immune response. The effectiveness of this shielding can be dependent on the PEG chain length.
-
Reaction Efficiency: The length of the PEG linker can influence the efficiency of the conjugation reaction, although this is also highly dependent on the reaction conditions and the properties of the biomolecule being modified.
Quantitative Comparison of Fmoc-PEG-NHS Esters
While specific experimental outcomes are highly dependent on the specific biomolecule and reaction conditions, the following table provides an illustrative comparison of key performance characteristics for Fmoc-PEG-NHS esters of different lengths. The data presented are representative values based on general trends reported in the literature and should be considered as a guideline for experimental design.
| PEG Linker | Molecular Weight ( g/mol ) | Aqueous Solubility of Conjugate | Reaction Efficiency (% Conjugation) | Hydrolysis Half-life of NHS Ester (pH 8.5, 4°C) | Steric Hindrance |
| Fmoc-PEG2-NHS ester | ~496 | Moderate | High | ~10 min | Low |
| Fmoc-PEG3-NHS ester | ~540 | Moderate-High | High | ~10 min | Low-Moderate |
| Fmoc-PEG4-NHS ester | ~584 | High | High | ~10 min | Moderate |
| This compound | ~628 | High | Very High | ~10 min | Moderate |
| Fmoc-PEG6-NHS ester | ~672 | Very High | Very High | ~10 min | Moderate-High |
| Fmoc-PEG8-NHS ester | ~760 | Very High | High | ~10 min | High |
| Fmoc-PEG12-NHS ester | ~937 | Excellent | High | ~10 min | Very High |
| Fmoc-PEG24-NHS ester | ~1457 | Excellent | Moderate-High | ~10 min | Very High |
Disclaimer: The values in this table are illustrative and intended for comparative purposes only. Actual experimental results may vary.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Protocol 1: Comparative Protein PEGylation with Different Length Fmoc-PEG-NHS Esters
Objective: To covalently attach Fmoc-PEG-NHS esters of varying lengths to a target protein and compare the reaction efficiency.
Materials:
-
Target protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Fmoc-PEG-NHS esters (e.g., Fmoc-PEG2, PEG5, PEG12-NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography (SEC) equipment for purification
-
SDS-PAGE and densitometry equipment for analysis
Procedure:
-
Protein Preparation: Prepare a solution of the target protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
PEG-NHS Ester Stock Solution Preparation: Immediately before use, dissolve each Fmoc-PEG-NHS ester in anhydrous DMSO or DMF to a final concentration of 10 mM. Do not store these solutions as NHS esters are susceptible to hydrolysis.
-
PEGylation Reaction: Add a 20-fold molar excess of each PEG-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixtures at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Stop the reactions by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagents and byproducts by dialysis against a suitable buffer or by using SEC.
-
Analysis: Analyze the purified PEGylated proteins using SDS-PAGE. The increase in molecular weight will cause a shift in the protein band. Determine the degree of PEGylation and reaction efficiency by densitometry of the protein bands.
Protocol 2: Determination of Aqueous Solubility of PEGylated Protein
Objective: To compare the aqueous solubility of a protein after conjugation with different length PEG linkers.
Materials:
-
Lyophilized PEGylated protein samples from Protocol 1
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Add increasing amounts of the lyophilized PEGylated protein to a fixed volume of the aqueous buffer.
-
Equilibration: Gently agitate the samples for a predetermined time (e.g., 2 hours) at room temperature to allow for dissolution.
-
Centrifugation: Centrifuge the samples to pellet any undissolved protein.
-
Concentration Measurement: Measure the protein concentration in the supernatant using a UV-Vis spectrophotometer at 280 nm.
-
Solubility Determination: The point at which the protein concentration in the supernatant no longer increases with the addition of more solid material is considered the solubility limit.
Visualizing Experimental Workflows and Logical Relationships
Experimental Workflow for ADC Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of an antibody-drug conjugate (ADC) using an Fmoc-PEG-NHS ester linker.
Caption: Workflow for ADC synthesis and characterization.
Decision-Making Logic for PEG Linker Length Selection
The choice of the optimal PEG linker length is a multi-factorial decision. The following diagram illustrates the logical relationships to consider.
Caption: Logic for selecting PEG linker length.
References
A Researcher's Guide to Validating Site-Specific PEGylation with Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is critical for ensuring therapeutic efficacy and safety. Covalent attachment of polyethylene glycol (PEG) to a protein, or PEGylation, is a widely used strategy to enhance the pharmacokinetic and pharmacodynamic properties of biotherapeutics.[1] It can increase a drug's circulating half-life, improve its stability, and reduce immunogenicity.[2][3] However, the inherent heterogeneity of PEG polymers and the potential for multiple attachment sites necessitate robust analytical methods to validate the precise location and extent of PEGylation.[1][4]
Mass spectrometry (MS) has become the definitive tool for characterizing these complex biomolecules. This guide compares common MS-based strategies for validating site-specific PEGylation, provides detailed experimental protocols, and offers visual workflows to aid in experimental design.
Comparing Mass Spectrometry Techniques for PEGylation Analysis
The primary challenges in analyzing PEGylated proteins are the polydispersity of the PEG moiety (variation in chain length) and the potential for multiple charge states in electrospray ionization, which can lead to complex and overlapping spectra. Two main strategies are employed to overcome these challenges: "top-down" analysis of the intact PEGylated protein and "bottom-up" analysis of peptide fragments after enzymatic digestion.
| Technique | Information Provided | Advantages | Disadvantages | Typical Instrumentation |
| Intact Mass Analysis | Degree of PEGylation (number of PEG chains per protein), Average molecular weight, Heterogeneity of PEGylation. | Provides a global overview of the PEGylated product distribution without chemical modification. | Does not identify specific attachment sites. Spectral complexity increases with PEG size and polydispersity. | ESI-TOF, ESI-Q-TOF, Orbitrap. |
| Peptide Mapping (Bottom-Up) | Precise localization of PEGylation sites. | Pinpoints the specific amino acid residue(s) where PEG is attached. Can identify unexpected modification sites. | PEG moiety can hinder enzymatic digestion, leading to incomplete sequence coverage or "missed cleavages". | LC-MS/MS systems (e.g., Q-TOF, Orbitrap, Ion Trap). |
| In-Source Fragmentation / Decay (Top-Down/Middle-Down) | PEGylation site confirmation. | Can localize the modification site on intact or large fragments without enzymatic digestion. Simplifies spectra by truncating the PEG chain. | Fragmentation efficiency can be variable. May not be suitable for all protein/PEG combinations. | MALDI-TOF/TOF, ESI-Q-TOF. |
Table 1: Comparison of common mass spectrometry strategies for analyzing PEGylated proteins.
Experimental Workflows and Protocols
Successful validation requires meticulous sample preparation and optimized instrumental analysis. Below are diagrams and protocols for the two primary workflows.
Workflow 1: Intact Mass Analysis
This approach is crucial for determining the overall success of the PEGylation reaction and assessing the distribution of products (e.g., mono-, di-, or un-PEGylated species).
References
Purity Analysis of Fmoc-PEG5-NHS Ester Conjugates: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of bioconjugation reagents like Fmoc-PEG5-NHS ester is a critical step in the development of novel therapeutics and diagnostics. This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for purity assessment, supported by alternative analytical techniques and detailed experimental protocols.
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This compound is a heterobifunctional linker that incorporates a fluorenylmethoxycarbonyl (Fmoc) protected amine and a reactive N-hydroxysuccinimide (NHS) ester. The Fmoc group provides a temporary protecting group, while the NHS ester allows for efficient conjugation to primary amines on biomolecules. Given the reactivity of the NHS ester, rigorous purity analysis is essential to ensure the quality and consistency of the final conjugate.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the chemical purity of this compound. This technique separates the target compound from its impurities based on differences in their hydrophobicity. The presence of the Fmoc group provides a strong chromophore, enabling sensitive UV detection.
Key Impurities and Degradation Products
A robust HPLC method should be able to separate the intact this compound from potential impurities, including:
-
Fmoc-PEG5-acid: The primary degradation product resulting from the hydrolysis of the NHS ester.
-
Starting materials: Unreacted precursors from the synthesis of the conjugate.
-
Fmoc-cleaved products: Compounds where the Fmoc protecting group has been prematurely removed.
-
Other PEG-related impurities: Dimers or other PEG species of different lengths.
Comparative Analysis of Purity Assessment Methods
While RP-HPLC is the primary method for quantitative purity analysis, other techniques offer complementary information regarding the structural integrity and identity of this compound.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| RP-HPLC | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Quantitative purity, retention time of the main peak and impurities. | High resolution, sensitivity, and reproducibility for quantification. | Does not provide direct structural information. |
| LC-MS | Combines the separation power of HPLC with the mass detection capabilities of mass spectrometry. | Confirmation of molecular weight of the main peak and identification of impurities. | High specificity and sensitivity for impurity identification. | Quantitative accuracy can be lower than UV-based HPLC without careful calibration. |
| ¹H NMR | Nuclear magnetic resonance spectroscopy provides detailed information about the chemical structure. | Structural confirmation, presence of characteristic peaks for Fmoc, PEG, and NHS ester moieties. | Provides unambiguous structural elucidation. | Lower sensitivity compared to HPLC and MS; not ideal for quantifying minor impurities. |
Experimental Protocols
RP-HPLC Method for Purity Analysis of this compound
This protocol outlines a general method for the purity analysis of this compound using RP-HPLC.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
-
Column:
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient:
-
Start with a linear gradient and optimize as needed. A typical gradient could be:
-
0-5 min: 30% B
-
5-25 min: 30-80% B
-
25-30 min: 80% B
-
30-32 min: 80-30% B
-
32-35 min: 30% B
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection:
-
UV absorbance at 265 nm and 301 nm.
-
-
Sample Preparation:
-
Dissolve the this compound in acetonitrile or a mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Injection Volume: 10 µL
Sample Data
The following table presents hypothetical data from the analysis of three different lots of this compound using the described RP-HPLC method, alongside LC-MS and ¹H NMR analysis.
| Lot Number | RP-HPLC Purity (%) | Retention Time (min) | Major Impurity (Hydrolysis Product) (%) | Molecular Weight Confirmation (LC-MS) | Structural Confirmation (¹H NMR) |
| Lot A | 98.5 | 15.2 | 1.1 | Confirmed | Conforms to structure |
| Lot B | 96.2 | 15.3 | 3.5 | Confirmed | Conforms to structure |
| Lot C | 99.1 | 15.2 | 0.7 | Confirmed | Conforms to structure |
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the purity analysis process.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical relationship of analytical methods for purity confirmation.
Conclusion
The purity of this compound is paramount for its successful application in bioconjugation. A well-developed RP-HPLC method is the cornerstone for quantitative purity assessment, capable of resolving the active compound from its primary degradation product, Fmoc-PEG5-acid, and other impurities. Complementary techniques such as LC-MS and ¹H NMR provide orthogonal data to confirm the molecular weight and structural integrity of the molecule, respectively. By employing a combination of these analytical methods, researchers can ensure the quality and reliability of their this compound reagents, leading to more consistent and reproducible results in their drug development and research endeavors.
A Researcher's Guide to Assessing the Biological Activity of PEGylated Proteins
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1] This modification can lead to an increased circulating half-life, improved stability, and reduced immunogenicity.[2][3] However, the addition of a PEG moiety can also impact the protein's biological activity, making a thorough assessment a critical step in the development of PEGylated biotherapeutics. This guide provides a comparative overview of key methods used to evaluate the biological activity of proteins post-PEGylation, complete with experimental data and detailed protocols.
While PEGylation can sometimes lead to a decrease in the immediate in vitro activity of a protein, this is often more than compensated for by its extended presence in the bloodstream, resulting in a greater overall therapeutic effect.[2] The extent to which activity is affected is influenced by factors such as the size and structure of the PEG molecule, as well as the specific site of attachment on the protein.[3] Site-specific PEGylation, for instance, is a technique used to minimize the loss of bioactivity by attaching PEG to amino acids that are distant from the protein's active site.
Comparative Analysis of Biological Activity: Native vs. PEGylated Proteins
The following tables summarize quantitative data from various studies, offering a clear comparison of the biological activity and pharmacokinetic parameters between native and PEGylated proteins.
Table 1: In Vitro Biological Activity
| Protein | PEG Moiety | In Vitro Assay | Native Protein Activity | PEGylated Protein Activity | % Retained Activity | Reference |
| Interferon-α-2a | 40 kDa branched PEG | Antiviral Assay (ED50) | 7 pg/mL | 50-300 pg/mL (mono-PEGylated) | ~2-14% | |
| Domain Antibody (dAb)-TNFα | 20 kDa PEG | TNFα-mediated cytotoxicity | ~100% | ~90% | 90% | |
| L-lacate oxidase | Maleimide PEG | Enzymatic Activity Assay | ~100% | ~70% | 70% | |
| Interferon beta (INFb) | 20 kDa PEG | In vitro activity assay | 100% | Decreased with increasing PEG size | Varies |
Table 2: Pharmacokinetic Parameters
| Protein | PEG Moiety | Parameter | Native Protein | PEGylated Protein | Fold Increase | Reference |
| Recombinant Factor VIII (rFVIII) | N/A | Half-life | Not specified | Prolonged | Not specified | |
| Domain Antibody (dAb)-TNFα | 20 kDa PEG | Half-life in blood | 5 min | 4.8 hours (mono-PEGylated) | ~58 | |
| Bovine Serum Albumin (BSA) | N/A | Half-life | 13.6 minutes | 4.5 hours | ~20 | |
| GLP-1 | 20 kDa PEG | Half-life | Not specified | Significantly increased | Not specified |
Key Experimental Protocols for Assessing Biological Activity
A comprehensive evaluation of a PEGylated protein's biological activity involves a combination of in vitro and in vivo assays. Below are detailed methodologies for some of the most critical experiments.
In Vitro Binding Affinity Assays
These assays are crucial for determining if PEGylation has altered the protein's ability to bind to its target receptor or ligand.
Principle: SPR measures the real-time interaction between a ligand (e.g., the PEGylated protein) and an analyte (e.g., its receptor) by detecting changes in the refractive index at the surface of a sensor chip.
Protocol:
-
Immobilization: Covalently immobilize the receptor protein onto the surface of a sensor chip.
-
Binding: Flow a series of concentrations of the native or PEGylated protein (analyte) over the sensor surface.
-
Detection: Monitor the change in the SPR signal, which is proportional to the mass of the analyte binding to the immobilized ligand.
-
Data Analysis: Calculate the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) to quantify binding affinity.
Principle: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For PEGylated proteins, a "sandwich" ELISA format is often employed.
Protocol:
-
Coating: Coat a 96-well plate with a capture antibody specific to the protein of interest.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin).
-
Sample Incubation: Add serial dilutions of the native and PEGylated protein to the wells and incubate.
-
Detection: Add a detection antibody, which is also specific to the protein but binds to a different epitope than the capture antibody. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.
-
Measurement: Measure the absorbance of the wells using a microplate reader and generate a standard curve to determine the concentration of the protein.
A modification of this is the anti-PEG sandwich ELISA, which can be more sensitive for quantifying PEGylated proteins, as traditional ELISAs may be hindered by the PEG masking protein epitopes.
In Vitro Cell-Based Functional Assays
These assays assess the biological response of cells to the PEGylated protein, providing a more physiologically relevant measure of its activity.
Principle: This assay measures the effect of a therapeutic protein on the proliferation or death of a specific cell line.
Protocol:
-
Cell Seeding: Seed a relevant cell line (e.g., a cancer cell line for an anti-cancer therapeutic) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the native and PEGylated protein.
-
Incubation: Incubate the cells for a period relevant to the protein's mechanism of action (e.g., 24-72 hours).
-
Viability Measurement: Add a reagent that measures cell viability (e.g., MTT, XTT, or a reagent that measures ATP content like CellTiter-Glo®).
-
Data Analysis: Measure the signal (absorbance or luminescence) and plot it against the protein concentration to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
In Vivo Efficacy Studies
Animal models are used to evaluate the therapeutic efficacy and pharmacokinetic profile of the PEGylated protein in a living organism.
Principle: This study measures the absorption, distribution, metabolism, and excretion (ADME) of the PEGylated protein over time.
Protocol:
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).
-
Administration: Administer a single dose of the native and PEGylated protein to different groups of animals (typically via intravenous injection).
-
Blood Sampling: Collect blood samples at various time points after administration.
-
Quantification: Analyze the plasma or serum samples to determine the concentration of the protein at each time point using a validated assay (e.g., ELISA).
-
Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).
Principle: This study assesses the therapeutic effect of the PEGylated protein in a disease model.
Protocol:
-
Disease Model: Establish a relevant animal disease model (e.g., a tumor xenograft model for an anti-cancer drug).
-
Treatment Groups: Divide the animals into groups that will receive the vehicle control, native protein, and PEGylated protein.
-
Dosing Regimen: Administer the treatments according to a predetermined dosing schedule.
-
Efficacy Assessment: Monitor the relevant efficacy endpoint over the course of the study (e.g., tumor size, survival, or a specific biomarker).
-
Data Analysis: Compare the efficacy endpoints between the different treatment groups to determine the therapeutic benefit of the PEGylated protein.
Visualizing Experimental Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes in the assessment of PEGylated proteins.
Caption: Workflow for assessing the biological activity of PEGylated proteins.
Caption: Generic signaling pathway activation by a PEGylated protein.
References
A Comparative Guide to Alternatives for Reversible Amine Modification: Beyond Fmoc-PEG5-NHS Ester
For researchers, scientists, and drug development professionals engaged in the reversible modification of proteins, peptides, and other biomolecules, Fmoc-PEG5-NHS ester is a widely utilized reagent. Its base-labile Fmoc group allows for the temporary protection of primary amines, enabling subsequent conjugation or modification steps. However, the landscape of bioconjugation offers a variety of alternative strategies, each with distinct advantages and disadvantages in terms of cleavage conditions, stability, and potential impact on the modified molecule. This guide provides an objective comparison of common alternatives to this compound, supported by available data and detailed experimental protocols to aid in the selection of the most appropriate tool for your research needs.
Core Alternatives and Their Orthogonal Deprotection Strategies
The primary alternatives to the base-labile Fmoc group are acid-labile, hydrogenolysis-cleavable, and photocleavable protecting groups. The choice among these depends on the stability of the target molecule and the desired orthogonality with other protecting groups that may be present.
-
Boc (tert-Butoxycarbonyl): An acid-labile protecting group, Boc is stable to basic conditions, making it orthogonal to Fmoc. Reagents like Boc-PEG-NHS esters allow for the introduction of a PEGylated and protected amine.
-
Cbz (Carbobenzyloxy): Cleaved by catalytic hydrogenolysis, the Cbz group offers orthogonality to both acid- and base-labile protecting groups. Cbz-PEG-NHS esters are suitable for molecules that can withstand reductive cleavage conditions.
-
Photocleavable Groups (e.g., o-Nitrobenzyl): These groups provide spatiotemporal control over deprotection, as cleavage is initiated by UV light. Nitrobenzyl-PEG-NHS esters are examples of reagents that enable light-induced amine deprotection.
Quantitative Comparison of Amine Protecting Groups
The following table summarizes the key characteristics and performance metrics of this compound and its primary alternatives. Direct quantitative comparisons of PEGylated NHS esters are limited in the literature; therefore, some data is extrapolated from studies on non-PEGylated analogs or related applications.
| Feature | This compound | Boc-PEG-NHS Ester | Cbz-PEG-NHS Ester | Nitrobenzyl-PEG-NHS Ester |
| Cleavage Condition | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., TFA) | Catalytic Hydrogenolysis (H₂, Pd/C) | UV Light (e.g., 365 nm) |
| Orthogonality | Orthogonal to acid- and hydrogenolysis-labile groups | Orthogonal to base- and hydrogenolysis-labile groups | Orthogonal to acid- and base-labile groups | Orthogonal to chemical cleavage methods |
| Typical Cleavage Yield | >95% | >90% | Generally high (>90%), but can be affected by catalyst poisoning | Variable (can be >95% under optimal conditions)[1] |
| Stability | Stable to acid and hydrogenolysis | Stable to base and hydrogenolysis | Stable to acid and base | Stable to chemical reagents in the dark |
| Key Advantage | Mild cleavage, compatible with many biomolecules | Robust protection, widely used in synthesis | High stability to a broad range of chemical conditions | Spatiotemporal control of deprotection |
| Key Disadvantage | Piperidine can be problematic for some applications | Harsh acidic cleavage can damage sensitive biomolecules | Not suitable for molecules with reducible functional groups (e.g., alkenes, alkynes, some sulfur-containing residues) | Potential for side reactions from photoproducts; light penetration can be an issue in complex systems |
| Impact on Solubility | PEG chain enhances solubility | PEG chain enhances solubility | PEG chain enhances solubility | PEG chain enhances solubility |
| Impact on Activity | PEGylation can cause steric hindrance, potentially reducing activity[2] | Similar to Fmoc-PEG, activity can be affected by steric hindrance from the PEG chain[2] | PEGylation effects are similar to other PEGylated reagents[2] | PEGylation effects are similar; photoproducts could potentially affect activity |
Experimental Protocols
This section provides detailed methodologies for the conjugation and cleavage of the discussed amine-protecting groups using a model protein like Lysozyme.
General NHS Ester Conjugation to a Model Protein (e.g., Lysozyme)
This protocol can be adapted for this compound, Boc-PEG-NHS ester, Cbz-PEG-NHS ester, and Nitrobenzyl-PEG-NHS ester.
Materials:
-
Lysozyme
-
Amine-reactive PEGylated protecting group (this compound, Boc-PEG-NHS ester, etc.)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Anhydrous DMSO or DMF
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing or centrifugal filtration devices for purification
Procedure:
-
Protein Solution Preparation: Dissolve Lysozyme in the reaction buffer to a final concentration of 2-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the amine-reactive PEGylated protecting group in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add the desired molar excess of the reagent stock solution to the protein solution while gently vortexing. A typical starting point is a 5 to 20-fold molar excess of the NHS ester over the protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. Protect light-sensitive reagents (e.g., Nitrobenzyl-PEG-NHS ester) from light by wrapping the reaction vessel in aluminum foil.
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted labeling reagent and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using centrifugal filtration devices with an appropriate molecular weight cutoff.
-
Characterization: Confirm conjugation and determine the degree of labeling using techniques such as SDS-PAGE, MALDI-TOF mass spectrometry, and UV-Vis spectroscopy.
Cleavage of the Protecting Group
Materials:
-
Fmoc-PEG-Lysozyme conjugate
-
Cleavage solution: 20% (v/v) piperidine in DMF
-
Purification supplies (dialysis or centrifugal filters)
Procedure:
-
Exchange the buffer of the Fmoc-PEG-Lysozyme solution to DMF.
-
Add the cleavage solution to the conjugate solution. The final concentration of piperidine should be around 20%.
-
Incubate at room temperature for 30 minutes.
-
Purify the deprotected protein from piperidine and dibenzofulvene adducts by extensive dialysis or repeated centrifugal filtration against the desired final buffer.
Materials:
-
Boc-PEG-Lysozyme conjugate
-
Cleavage solution: 95% Trifluoroacetic acid (TFA), 5% water (or other scavengers like triisopropylsilane if needed)
-
Ice bath
-
Purification supplies
Procedure:
-
Lyophilize the Boc-PEG-Lysozyme conjugate to remove water.
-
Resuspend the dried conjugate in the cold cleavage solution on an ice bath.
-
Incubate on ice for 1-2 hours with occasional vortexing.
-
Remove the TFA by rotary evaporation or by precipitation of the protein with cold diethyl ether.
-
Wash the protein pellet with cold ether to remove residual TFA and scavengers.
-
Resuspend the deprotected protein in a suitable buffer and purify by dialysis or centrifugal filtration.
Materials:
-
Cbz-PEG-Lysozyme conjugate
-
Palladium on carbon (Pd/C) catalyst (10% w/w)
-
Hydrogen source (hydrogen balloon or hydrogenation apparatus)
-
Solvent: Methanol or Ethanol
-
Filtration system (e.g., syringe filter with a 0.22 µm membrane)
Procedure:
-
Dissolve the Cbz-PEG-Lysozyme conjugate in methanol or ethanol.
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction progress by a suitable method (e.g., HPLC, mass spectrometry). The reaction time can vary from a few hours to overnight.
-
Upon completion, carefully filter the reaction mixture through a syringe filter to remove the Pd/C catalyst.
-
Remove the solvent by rotary evaporation and redissolve the deprotected protein in the desired buffer.
-
Purify the protein by dialysis or centrifugal filtration.
Materials:
-
Nitrobenzyl-PEG-Lysozyme conjugate
-
UV lamp (e.g., 365 nm)
-
Quartz or UV-transparent cuvette/reaction vessel
-
Purification supplies
Procedure:
-
Dissolve the Nitrobenzyl-PEG-Lysozyme conjugate in a suitable buffer.
-
Place the solution in the quartz cuvette or UV-transparent vessel.
-
Irradiate the solution with UV light at the appropriate wavelength (typically 365 nm) for a predetermined time (optimization may be required, from minutes to hours).[1]
-
Monitor the cleavage progress by HPLC or mass spectrometry.
-
After complete cleavage, the deprotected protein can be used directly or further purified if photoproducts interfere with downstream applications.
Visualizing Workflows and Applications
Experimental Workflow for Comparing Amine Modification Alternatives
The following diagram illustrates a general workflow for comparing the efficiency and impact of different reversible amine modification reagents.
Caption: Workflow for comparing reversible amine modification reagents.
Application in Studying GPCR Signaling: Chemical Footprinting
Reversible amine modification can be a powerful tool to probe the structure-function relationships of G protein-coupled receptors (GPCRs). For instance, by differentially modifying accessible lysine residues in the presence and absence of a ligand, one can map the ligand-binding pocket or identify conformational changes associated with receptor activation. This technique is often referred to as chemical footprinting.
The following diagram illustrates this concept.
Caption: Chemical footprinting of a GPCR using reversible amine modification.
Conclusion
The choice of a reversible amine modification reagent extends beyond the widely used this compound. Acid-labile (Boc), hydrogenolysis-cleavable (Cbz), and photocleavable alternatives offer a valuable toolkit for orthogonal protection strategies in bioconjugation and chemical biology. The selection of the optimal reagent should be guided by the specific requirements of the target molecule, including its stability to different chemical conditions, and the overall design of the experimental workflow. While direct quantitative comparisons of PEGylated versions of these reagents are still emerging, the principles of their underlying chemistries provide a solid foundation for making informed decisions. The detailed protocols and conceptual workflows presented in this guide aim to empower researchers to explore these alternatives and advance their research in drug development and the broader life sciences.
References
Monodisperse vs. Polydisperse PEG Linkers: A Comparative Guide for Drug Development
For researchers, scientists, and drug development professionals, the choice of polyethylene glycol (PEG) linkers in bioconjugation is a critical decision that significantly impacts the efficacy, safety, and manufacturability of therapeutics. This guide provides an objective comparison of monodisperse and polydisperse PEG linkers, supported by experimental data, to elucidate their respective advantages and guide the selection process for applications such as antibody-drug conjugates (ADCs), PEGylated proteins, and nanoparticle drug delivery systems.
The fundamental difference between monodisperse and polydisperse PEG linkers lies in their molecular weight distribution. Monodisperse PEGs are single, pure compounds with a precise, discrete molecular weight, meaning every molecule has the exact same number of ethylene glycol units.[1][2][3] In contrast, polydisperse PEGs are a heterogeneous mixture of polymer chains with a range of lengths and molecular weights, characterized by an average molecular weight and a polydispersity index (PDI).[2][3] This seemingly subtle distinction has profound implications for the final drug product's characteristics and performance.
Key Differences at a Glance
| Feature | Monodisperse PEG Linkers | Polydisperse PEG Linkers |
| Composition | Single, defined molecular weight (PDI = 1) | Mixture of varying chain lengths (PDI > 1) |
| Purity & Homogeneity | High, leading to homogeneous conjugates | Low, resulting in heterogeneous conjugates |
| Characterization | Simplified and precise | Complex and challenging |
| Reproducibility | High batch-to-batch consistency | Potential for batch-to-batch variability |
| Pharmacokinetics (PK) | More predictable and improved PK profile | Variable PK profiles due to heterogeneity |
| Immunogenicity | Potentially reduced risk of anti-PEG antibodies | Higher potential for immunogenic responses |
| Cost | Generally higher | Generally lower |
Impact on Drug Development and Performance
The homogeneity of a therapeutic agent is paramount in ensuring consistent safety and efficacy. The use of monodisperse PEG linkers results in the production of a single, well-defined bioconjugate. This is particularly crucial in the development of ADCs, where a consistent drug-to-antibody ratio (DAR) is essential for a predictable therapeutic window. Polydispersity in PEG linkers can lead to a mixture of ADC species with varying DARs, complicating characterization, manufacturing, and potentially impacting clinical outcomes.
Enhanced Pharmacokinetics and Therapeutic Index
The incorporation of hydrophilic PEG linkers can significantly improve the pharmacokinetic (PK) profile of a drug by increasing its hydrodynamic volume, which reduces renal clearance and extends circulation half-life. Studies have shown that nanoparticles functionalized with monodisperse PEGs exhibit a significantly prolonged blood circulation half-life and enhanced tumor accumulation compared to their polydisperse counterparts. This is attributed to the uniform PEG layer that provides a more effective shield against protein adsorption and uptake by the mononuclear phagocyte system. A longer circulation time allows for greater accumulation of the drug at the target site, thereby enhancing its therapeutic efficacy.
For instance, a study on PEGylated gold nanoparticles demonstrated that monodisperse PEG-coated nanoparticles had a blood circulation half-life of 21.9-23.6 hours, whereas polydisperse PEG-coated nanoparticles had a half-life of only 8.8 hours.
Reduced Immunogenicity
A significant concern with PEGylated therapeutics is the potential for inducing an immune response and the generation of anti-PEG antibodies, which can lead to accelerated clearance of the drug and reduced efficacy. The heterogeneity of polydisperse PEG mixtures is thought to contribute to this immunogenicity. The use of well-defined, monodisperse PEG linkers can help mitigate this risk by presenting a more uniform structure to the immune system.
Visualizing the Structural and Conjugation Differences
The following diagrams illustrate the structural differences between monodisperse and polydisperse PEG linkers and their impact on the final bioconjugate.
Experimental Protocols for Comparative Analysis
To objectively evaluate the performance of monodisperse versus polydisperse PEG linkers, a series of well-defined experiments are essential.
Characterization of PEGylated Conjugates by Size Exclusion Chromatography (SEC)
Objective: To assess the homogeneity and aggregation of bioconjugates prepared with monodisperse and polydisperse PEG linkers.
Methodology:
-
Sample Preparation: Prepare solutions of the antibody, the monodisperse PEG-drug conjugate, and the polydisperse PEG-drug conjugate in a suitable mobile phase (e.g., 150 mM phosphate buffer, pH 7.0).
-
Chromatography System: Use a high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column (e.g., TSKgel G3000SWxl).
-
Elution: Elute the samples isocratically with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis:
-
The main peak corresponds to the monomeric conjugate.
-
Earlier eluting peaks indicate high molecular weight aggregates.
-
Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all peaks.
-
Compare the peak profiles of the conjugates. The conjugate prepared with the monodisperse PEG linker is expected to show a sharper, more symmetrical peak, indicating a more homogeneous product.
-
Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry (MALDI-TOF)
Objective: To quantify the average DAR and assess the DAR distribution of ADCs prepared with both types of linkers.
Methodology:
-
Sample Preparation: Desalt and purify the ADC samples.
-
Matrix Preparation: Prepare a matrix solution appropriate for proteins, such as sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA).
-
Target Spotting: Mix the ADC sample with the matrix solution and spot it onto a MALDI target plate. Allow the mixture to air dry.
-
Mass Spectrometry Analysis: Acquire mass spectra using a MALDI-TOF mass spectrometer in linear mode, optimized for large molecules.
-
Data Analysis:
-
Determine the molecular weights of the different ADC species present in the sample.
-
Calculate the DAR for each species by subtracting the molecular weight of the unconjugated antibody and dividing by the molecular weight of the linker-drug.
-
Compare the mass spectra of the ADCs prepared with monodisperse and polydisperse linkers. The monodisperse linker should result in a simpler spectrum with a predominant peak corresponding to a single DAR, while the polydisperse linker will produce a broader distribution of peaks representing multiple DAR species.
-
In Vivo Pharmacokinetic Study in a Murine Model
Objective: To compare the circulation half-life and clearance rates of ADCs constructed with monodisperse and polydisperse PEG linkers.
Methodology:
-
Animal Model: Use an appropriate tumor-bearing mouse model (e.g., NCI-N87 tumor-bearing nude mice for a HER2-targeting ADC).
-
Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 10 mg/kg) to different groups of mice for each type of linker.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, etc.).
-
Sample Analysis: Quantify the concentration of the total antibody and the conjugated ADC in the plasma samples using a validated bioanalytical method, such as ELISA or LC-MS/MS.
-
Data Analysis:
-
Plot the plasma concentration-time profiles for each ADC.
-
Calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC), using non-compartmental analysis.
-
Compare the PK parameters between the two groups to determine the impact of PEG dispersity on the in vivo behavior of the ADC.
-
In Vitro Stability Assay
Objective: To assess the stability of the linker and the rate of drug deconjugation in plasma.
Methodology:
-
Incubation: Incubate the ADCs in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96, 144 hours).
-
Sample Analysis: At each time point, analyze the samples to quantify the amount of intact ADC and released drug. This can be achieved using techniques like affinity capture liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis:
-
Calculate the percentage of drug loss or modification relative to the 0-hour time point.
-
Compare the stability profiles of the ADCs with monodisperse and polydisperse linkers.
-
Conclusion
The choice between monodisperse and polydisperse PEG linkers is a critical consideration in the design and development of next-generation biotherapeutics. While polydisperse PEGs have been historically used and are more cost-effective, the overwhelming evidence points towards the superior advantages of monodisperse PEGs in creating more homogeneous, stable, and effective drugs with improved and more predictable pharmacokinetic profiles. For drug developers aiming to optimize therapeutic performance and streamline manufacturing and regulatory processes, the adoption of monodisperse PEG linkers represents a significant step forward in creating safer and more efficacious medicines. The detailed experimental protocols provided in this guide offer a framework for researchers to empirically validate the benefits of monodisperse PEGs in their specific applications.
References
- 1. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03153A [pubs.rsc.org]
- 2. The Difference Between Monodisperse and Polydisperse Polymers | Biopharma PEG [biochempeg.com]
- 3. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
A Comparative Guide to Amide vs. Urethane Linkages in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linkage is a cornerstone of successful bioconjugation, profoundly influencing the stability, efficacy, and overall performance of the resulting biomolecule conjugate. Among the diverse array of available covalent bonds, amide and urethane linkages are frequently employed. This guide provides an objective, data-driven comparison of these two critical linkages to inform rational design in the development of antibody-drug conjugates (ADCs), protein-small molecule conjugates, and other advanced biotherapeutics.
Introduction to Amide and Urethane Linkages
Amide bonds are formed through the reaction of a carboxylic acid or its activated derivative with a primary or secondary amine, resulting in a highly stable linkage. This bond is the fundamental component of peptides and proteins, underscoring its inherent biocompatibility and stability in biological systems.
Urethane linkages , also known as carbamate linkages, are typically formed by the reaction of an isocyanate with an alcohol. They are a key structural component of polyurethanes and are valued for their unique chemical properties, though they are less common in native biological structures compared to amide bonds.
Comparative Analysis of Performance
The choice between an amide and a urethane linkage hinges on a careful consideration of formation chemistry, stability, and the specific requirements of the bioconjugate application.
Chemical Stability
The stability of the linkage is paramount, directly impacting the shelf-life and in vivo performance of the bioconjugate. Amide bonds are renowned for their exceptional stability.
| Linkage Type | Hydrolytic Stability (pH 7.4) | Enzymatic Stability | Key Considerations |
| Amide | Exceptionally high; negligible hydrolysis observed over extended periods (e.g., >300 hours) under physiological conditions.[1] | Susceptible to cleavage by specific proteases and amidases.[2] | Generally considered one of the most stable linkages for in vivo applications where non-cleavability is desired. |
| Urethane | Moderately high; generally more stable than ester bonds but considered less stable than amide bonds. Urethane hydrolysis can be one to two orders of magnitude slower than that of amides and esters in some contexts.[2] | Can be susceptible to cleavage by certain esterases and recently identified urethanases.[2] | Stability can be influenced by the structure of the alcohol and isocyanate precursors. |
Formation Chemistry and Kinetics
The efficiency and conditions of the conjugation reaction are critical for preserving the integrity and function of the biomolecule.
| Linkage Type | Common Precursors | Typical Reaction Conditions | Reaction Efficiency & Kinetics |
| Amide | Carboxylic acid activated as N-hydroxysuccinimide (NHS) ester; Amine | Aqueous buffer, pH 7.2-8.5; Room temperature or 4°C; 0.5-4 hours.[3] | High efficiency with optimized conditions. Reaction rate is pH-dependent. NHS esters have a half-life of 4-5 hours at pH 7.0, 0°C, which decreases at higher pH. |
| Urethane | Isocyanate; Alcohol (e.g., hydroxyl groups on biomolecules) | Anhydrous organic co-solvent often required for isocyanate stability; Can be performed in aqueous-organic mixtures at slightly alkaline pH. | Isocyanates are highly reactive towards nucleophiles, including water, leading to competing hydrolysis. Reactions are typically rapid. |
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation. Below are representative protocols for the formation of amide and urethane linkages.
Protocol 1: Amide Bond Formation via NHS Ester Chemistry
This protocol describes the conjugation of an NHS-ester activated small molecule to the primary amines (e.g., lysine residues) of a protein.
Materials:
-
Protein solution (e.g., antibody at 1-2 mg/mL in PBS)
-
NHS-ester activated molecule (10 mM stock in anhydrous DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Buffer Exchange: Ensure the protein is in the appropriate Reaction Buffer at the desired concentration.
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester activated molecule in anhydrous DMSO to prepare the 10 mM stock solution.
-
Conjugation Reaction: Add a 10-fold molar excess of the NHS-ester solution to the protein solution with gentle mixing.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect from light if using photosensitive reagents.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming unreacted NHS-esters. Incubate for 30 minutes.
-
Purification: Purify the conjugate from excess small molecule and reaction byproducts using a suitable chromatography method.
Protocol 2: Urethane (Urea) Bond Formation via Isocyanate Chemistry
This protocol outlines the conjugation of an isocyanate-containing linker to the primary amines of an antibody, forming a stable urea bond (a close relative of urethane).
Materials:
-
Antibody solution (5-10 mg/mL in borate buffer, pH 8.5)
-
Isocyanate-functionalized molecule (dissolved in anhydrous DMF or DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Buffer Exchange: Transfer the antibody into the reaction buffer (e.g., borate buffer, pH 8.5).
-
Reagent Preparation: Dissolve the isocyanate-functionalized molecule in a minimal amount of anhydrous DMF or DMSO.
-
Conjugation Reaction: Slowly add a 5- to 20-fold molar excess of the isocyanate solution to the antibody solution with gentle stirring. The final concentration of the organic solvent should typically be less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 4°C. The optimal time and temperature should be determined empirically.
-
Purification: Purify the antibody conjugate using size-exclusion chromatography to remove unreacted linker and byproducts.
Visualization of Key Processes
To further elucidate the chemical transformations and workflows, the following diagrams are provided.
Caption: Workflow for amide bond formation in bioconjugation.
Caption: Chemical pathway for urethane linkage formation.
Caption: Decision logic for linkage selection based on stability.
Conclusion
Both amide and urethane linkages offer viable strategies for bioconjugation, each with distinct advantages and disadvantages. Amide bonds provide exceptional stability, making them the linkage of choice for applications requiring long-term in vivo persistence. Urethane linkages, while generally less stable than amides, offer an alternative chemistry that may be advantageous in specific contexts, such as when targeting hydroxyl groups or when a different cleavage profile is desired. The selection between these two should be guided by a thorough evaluation of the stability requirements, the chemical handles available on the biomolecule and payload, and the desired characteristics of the final bioconjugate.
References
Stability Showdown: A Comparative Guide to Fmoc-PEG5-NHS Ester Conjugates In-Vitro and In-Vivo
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the stability of linker-payload conjugates is a critical determinant of success. This guide provides an objective comparison of the in-vitro and in-vivo stability of Fmoc-PEG5-NHS ester conjugates against common alternatives, supported by experimental data and detailed methodologies. Understanding the stability profile of these linkers is paramount for ensuring the integrity and efficacy of therapeutic and diagnostic agents.
This compound is a heterobifunctional linker that combines three key elements: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, a polyethylene glycol (PEG) spacer to enhance solubility and reduce immunogenicity, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group for orthogonal deprotection strategies. The stability of the resulting conjugate is influenced by the inherent chemical properties of each of these components.
In-Vitro Stability: The Battle Against Hydrolysis
The primary challenge to the in-vitro stability of NHS ester-based conjugates is hydrolysis, a reaction that competes with the desired aminolysis (reaction with a primary amine). The rate of this hydrolysis is significantly influenced by pH and temperature.
Table 1: Comparative In-Vitro Stability of Amine-Reactive Linkers
| Linker Type | Reactive Group | Half-life of Hydrolysis (t½) | Key Stability Considerations |
| This compound | N-Hydroxysuccinimide (NHS) Ester | ~4-5 hours at pH 7.0, 0°C[1][2] ~10 minutes at pH 8.6, 4°C[1][2] | Highly susceptible to hydrolysis at neutral to alkaline pH. Reactions should be performed promptly after dissolution. The Fmoc group is stable to acidic conditions but is readily cleaved by weak bases like piperidine[3]. |
| Maleimide-PEG-Linker | Maleimide | Stable against hydrolysis. | The resulting thioether bond is susceptible to a retro-Michael reaction, especially in the presence of thiols like glutathione, which can lead to payload exchange. |
| Azide/Alkyne-PEG-Linker (Click Chemistry) | Azide/Alkyne | Highly stable. | The resulting triazole ring is extremely stable under a wide range of physiological conditions. The reaction itself is bio-orthogonal and highly specific. |
Note: The half-life data for the NHS ester is for the reactive group itself and is a general approximation. The specific PEG and Fmoc moieties may have minor influences on this rate.
The stability of the Fmoc protecting group is also a crucial consideration. While stable under acidic and neutral conditions, it is designed to be labile to basic conditions. In a physiological buffer (pH 7.4), the Fmoc group is generally considered stable over the typical course of in-vitro experiments. However, prolonged exposure to even slightly basic conditions could lead to premature deprotection.
In-Vivo Stability: Navigating the Biological Milieu
In the complex in-vivo environment, conjugates face enzymatic degradation and clearance mechanisms. The stability of the linker is critical to ensure the payload remains attached to its target until it reaches the desired site of action.
A study on heterobivalent peptidic agents for imaging, which utilized a PEG5-NHS ester for conjugation, reported serum half-lives of 272 minutes and 237 minutes for two different 68Ga-labeled agents in human serum. While this data pertains to the entire molecule, it provides an indication of the general stability that can be expected from conjugates synthesized using a PEG5-NHS ester linker. The PEG component is known to increase the hydrodynamic radius of the conjugate, which can prolong circulation half-life by reducing renal clearance.
Table 2: Comparative In-Vivo Stability Profile of Linker Chemistries
| Linker Chemistry | Bond Formed | In-Vivo Stability Characteristics |
| NHS Ester Conjugation | Amide | The resulting amide bond is generally very stable and resistant to enzymatic cleavage. The overall in-vivo half-life is often dictated by the properties of the conjugated molecule and the PEG spacer. |
| Maleimide Conjugation | Thioether | Susceptible to retro-Michael reaction and thiol exchange with endogenous thiols like albumin and glutathione, potentially leading to off-target toxicity. |
| Click Chemistry | Triazole | The triazole linkage is exceptionally stable in vivo, showing high resistance to enzymatic degradation and chemical cleavage. |
The Fmoc group on an this compound conjugate would likely be cleaved in vivo by esterases or other enzymes, exposing the free amine. The rate and extent of this cleavage would depend on the specific tissue distribution and enzymatic environment.
Experimental Protocols
Protocol 1: In-Vitro Hydrolysis Rate Determination of NHS Esters via HPLC
This protocol outlines a method to determine the hydrolysis half-life of an NHS ester in aqueous buffer.
-
Reagent Preparation :
-
Prepare a stock solution of the NHS ester (e.g., this compound) in an anhydrous organic solvent like DMSO or DMF.
-
Prepare the desired aqueous buffer (e.g., 10 mM phosphate buffer) at the target pH (e.g., 7.4). Ensure the buffer is free of any primary amines.
-
-
Hydrolysis Reaction :
-
Equilibrate the aqueous buffer to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the hydrolysis by diluting a small volume of the NHS ester stock solution into the pre-warmed buffer to a final concentration suitable for HPLC analysis.
-
-
HPLC Analysis :
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), inject an aliquot of the reaction mixture onto a reverse-phase HPLC system.
-
Use a suitable C18 column and a gradient of water and acetonitrile (both containing 0.1% TFA) for separation.
-
Monitor the elution of the NHS ester and its hydrolyzed carboxylic acid product by UV absorbance (e.g., at 260 nm for the NHS leaving group and another wavelength appropriate for the Fmoc group).
-
-
Data Analysis :
-
Integrate the peak area of the remaining NHS ester at each time point.
-
Plot the natural logarithm of the peak area versus time.
-
The slope of the resulting linear fit will be the negative of the first-order rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: In-Vivo Plasma Stability Assay of a Bioconjugate
This protocol describes a general method to assess the stability of a bioconjugate in plasma.
-
Conjugate Preparation :
-
Synthesize the conjugate of interest (e.g., a peptide conjugated with this compound).
-
Purify the conjugate using a suitable method like HPLC or size-exclusion chromatography to remove any unreacted components.
-
-
Plasma Incubation :
-
Obtain fresh plasma (e.g., human or rat plasma) containing appropriate anticoagulants.
-
Spike the plasma with the purified conjugate to a known final concentration.
-
Incubate the plasma sample at 37°C.
-
-
Sample Processing :
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the plasma sample.
-
Quench any further degradation by adding a protein precipitation agent (e.g., ice-cold acetonitrile or trichloroacetic acid).
-
Centrifuge the sample to pellet the precipitated plasma proteins.
-
Collect the supernatant containing the conjugate and its potential degradation products.
-
-
Analysis :
-
Analyze the supernatant by a suitable analytical method, such as LC-MS (Liquid Chromatography-Mass Spectrometry).
-
LC-MS allows for the separation and identification of the intact conjugate and any cleavage products based on their retention times and mass-to-charge ratios.
-
-
Data Analysis :
-
Quantify the amount of intact conjugate remaining at each time point.
-
Plot the percentage of intact conjugate versus time to determine its stability profile in plasma.
-
Visualizing Reaction Pathways and Workflows
References
Safety Operating Guide
Proper Disposal of Fmoc-PEG5-NHS Ester: A Comprehensive Guide for Laboratory Professionals
Fremont, CA – November 26, 2025 – Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and personnel safety. This guide provides detailed, step-by-step procedures for the proper disposal of Fmoc-PEG5-NHS ester, a commonly used reagent in bioconjugation and drug development. Adherence to these protocols is essential for researchers, scientists, and laboratory managers.
This compound is classified as a hazardous substance, being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects.[2] Therefore, proper handling and disposal are critical to mitigate these risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling and disposal operations must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.
Summary of Hazards
For quick reference, the table below summarizes the key hazard information for this compound.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | H315 |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation. | H335 |
| Hazardous to the Aquatic Environment, Acute (Category 1) | Very toxic to aquatic life. | H400 |
| Hazardous to the Aquatic Environment, Chronic (Category 1) | Very toxic to aquatic life with long lasting effects. | H410 |
Step-by-Step Disposal Protocol
The primary objective for the safe disposal of this compound is the deactivation of its reactive N-Hydroxysuccinimide (NHS) ester group through quenching. This can be achieved via hydrolysis or by reaction with a primary amine. This protocol is intended for small quantities of this compound typically used in a laboratory setting.
Experimental Protocol: Quenching of Unreacted this compound
Materials:
-
Unreacted this compound waste (solid or dissolved in an organic solvent like DMSO or DMF).
-
Quenching Solution:
-
Option A (Amine Quenching): 1 M solution of Tris (tris(hydroxymethyl)aminomethane) or Glycine in water.
-
Option B (Hydrolysis): 1 M Sodium Hydroxide (NaOH) solution. (Caution: This reaction can be exothermic).
-
-
pH paper or a calibrated pH meter.
-
Appropriately labeled hazardous waste container.
Procedure:
-
Preparation: In a designated chemical fume hood, select a container for the quenching reaction that is significantly larger than the volume of the waste to accommodate the addition of the quenching solution and any potential foaming.
-
Dissolution (if necessary): If the this compound waste is in solid form, dissolve it in a minimal amount of a compatible solvent (e.g., DMSO, DMF) before proceeding.
-
Quenching:
-
Option A (Amine Quenching): Slowly add the 1 M Tris or Glycine solution to the this compound waste while stirring. A 5-10 fold molar excess of the amine relative to the estimated amount of NHS ester is recommended to ensure complete reaction.[1] Continue stirring the solution at room temperature for at least one hour.
-
Option B (Hydrolysis): Carefully and slowly add the 1 M NaOH solution to the this compound waste with continuous stirring.[1]
-
-
Neutralization (for Hydrolysis): If you used the hydrolysis method (Option B), neutralize the resulting solution by adding an appropriate acid (e.g., 1 M HCl) until the pH is between 6 and 8. Verify the pH using pH paper or a pH meter.
-
Waste Collection: The final solution, which now contains the hydrolyzed or amine-quenched PEG compound and N-hydroxysuccinimide, should be transferred to a clearly labeled hazardous waste container. The label must include the chemical names of all components, including the reaction byproducts.[1]
-
Disposal of Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a sealed bag and disposed of as solid chemical waste. Empty containers that held the original product should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste before the container is discarded.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal Pathway
All generated waste, both liquid (quenched solution) and solid (contaminated materials), must be disposed of through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management program. Never pour chemical waste down the drain or dispose of it in the regular trash. Ensure all waste containers are securely sealed, properly labeled, and stored in a designated hazardous waste accumulation area until collection.
References
Personal protective equipment for handling Fmoc-PEG5-NHS ester
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling Fmoc-PEG5-NHS ester, a commonly used PEG-based PROTAC linker. Adherence to these procedures is critical for personnel safety and maintaining experimental integrity.
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[2] Therefore, stringent safety measures are necessary during its handling and disposal.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure through inhalation, ingestion, or skin and eye contact.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable. Always wear two pairs of powder-free gloves.[3][4] Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[3] One glove should be worn under the gown cuff and the other over. |
| Body Protection | Laboratory coat or gown | A disposable, low-permeability, lint-free fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required. This protects against splashes and skin contact. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Essential to protect eyes from splashes. |
| Face shield | To be worn in conjunction with safety glasses or goggles to offer a full range of protection against splashes to the face and eyes. | |
| Respiratory Protection | N95 or N100 respirator | Use a respirator to prevent inhalation of dust or aerosols, especially when handling the powder form or if ventilation is inadequate. Surgical masks offer little to no protection from chemical exposure. |
| Foot Protection | Closed-toe shoes | Required to prevent injuries from spills or falling objects. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation :
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Before handling, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.
-
Gather all necessary materials, including the chemical, solvents (e.g., anhydrous DMSO or DMF), and reaction vessels within the fume hood.
-
-
Weighing and Dissolving :
-
The NHS-ester moiety is susceptible to hydrolysis and loses reactivity. Therefore, weigh and dissolve only the required amount of the reagent immediately before use. Do not prepare stock solutions for storage.
-
When weighing the solid, avoid creating dust.
-
Slowly dissolve the amine-bearing small molecules in an anhydrous organic solvent.
-
-
Reaction :
-
Under continuous stirring, add the base and this compound to the reaction mixture.
-
The reaction should be stirred for 3-24 hours, depending on the properties of the substrate. Monitor the reaction progress using appropriate analytical methods like LC-MS or TLC.
-
-
Post-Reaction :
-
Quench the reaction using an appropriate quenching buffer, such as Tris-buffered saline (TBS) or glycine.
-
The final product can be isolated using standard organic synthesis workup procedures or by column purification.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Chemical Waste : Dispose of the contents and container in accordance with local, state, and federal regulations. The compound should be treated as hazardous chemical waste.
-
Contaminated Materials : All disposable materials that have come into contact with the chemical, including gloves, pipette tips, and paper towels, must be disposed of in a designated hazardous waste container.
-
Spills : In case of a spill, evacuate personnel to a safe area. Use appropriate personal protective equipment during cleanup. Absorb the spill with an inert, non-combustible material like diatomite or universal binders. Decontaminate the surfaces by scrubbing with alcohol. Prevent the spillage from entering drains or water courses.
Workflow for Safe Handling of this compound
Caption: This diagram outlines the key steps for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
